2-Amino-4-bromo-6-chlorobenzonitrile
Description
BenchChem offers high-quality 2-Amino-4-bromo-6-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-6-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-amino-4-bromo-6-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 |
InChI Key |
AXZJIUKFXDLHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-4-bromo-6-chlorobenzonitrile: Safety Data Sheet (SDS) Analysis, Handling Protocols, and Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, polyhalogenated anthranilonitriles are highly valued as privileged scaffolds for the construction of complex nitrogenous heterocycles. 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a prime example of such a building block[1]. Featuring orthogonal reactive sites—an aniline amine, a highly electrophilic nitrile, and two distinct halogens (bromo and chloro) available for transition-metal-catalyzed cross-coupling—this compound is instrumental in the synthesis of bioactive 4-aminoquinazolines and quinolines[2].
However, the very features that make this molecule synthetically versatile also dictate its hazard profile. As a Senior Application Scientist, it is critical to view the Safety Data Sheet (SDS) not merely as a compliance checklist, but as a mechanistic blueprint for safe laboratory manipulation. This whitepaper translates the standard SDS for 2-Amino-4-bromo-6-chlorobenzonitrile into an actionable, in-depth technical guide covering physicochemical properties, mechanistic toxicology, and field-proven experimental workflows.
Physicochemical Profiling
Understanding the physical properties of 2-Amino-4-bromo-6-chlorobenzonitrile is the first step in designing self-validating handling systems and predicting its behavior in organic solvents. The presence of the electron-withdrawing halogens and the nitrile group significantly lowers the basicity of the amine, impacting both its solubility and reactivity.
Table 1: Physicochemical & Structural Data
| Property | Value / Description |
| Chemical Name | 2-Amino-4-bromo-6-chlorobenzonitrile |
| CAS Registry Number | 1703012-82-1[1] |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| SMILES String | N#Cc1c(N)cc(Br)cc1Cl |
| Appearance | Solid (typically off-white to pale yellow crystalline powder) |
| Topological Polar Surface Area (TPSA) | ~49.8 Ų (Estimated based on structural analogs) |
| Hydrogen Bond Donors / Acceptors | 1 (NH₂) / 2 (Nitrile, Amine) |
In-Depth Safety Data Sheet (SDS) & Mechanistic Toxicology
Standard safety profiles for halogenated aminobenzonitriles indicate acute toxicity and severe irritation[3]. Below is the GHS classification translated through the lens of chemical causality.
Table 2: GHS Hazard Classification & Causality Analysis
| GHS Hazard Statement | Classification | Mechanistic Causality & Toxicology |
| H302, H312, H332 | Acute Tox. 4 (Oral, Dermal, Inhalation) | The lipophilic nature of the halogenated aromatic ring facilitates rapid absorption through the stratum corneum and alveolar epithelium. Once systemic, the compound can undergo hepatic N-oxidation, forming reactive hydroxylamines that induce oxidative stress. |
| H315, H319 | Skin Irrit. 2, Eye Irrit. 2 | The electron-deficient aromatic ring and the highly polarized nitrile group interact with the aqueous mucosal layers of the eyes and skin, disrupting local osmotic balance and triggering inflammatory cytokine release[3]. |
| H317 | Skin Sens. 1 | Critical Hazard: The molecule acts as a hapten. The electrophilic carbon of the nitrile group or the halogenated ring can undergo nucleophilic attack by thiol (cysteine) or amine (lysine) residues of epidermal proteins, forming immunogenic complexes that trigger T-cell mediated allergic contact dermatitis. |
| H335 | STOT SE 3 (Respiratory) | Inhalation of fine crystalline dust causes direct mechanical and chemical irritation to the upper respiratory tract epithelium, leading to bronchospasm. |
Engineering Controls & PPE (Self-Validating Safety Systems)
To mitigate these hazards, laboratories must implement a self-validating safety system where the failure of one component is caught by another:
-
Ventilation: All handling of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood with a verified face velocity of 0.4–0.6 m/s.
-
Glove Selection: Due to the dermal penetration risk (H312) and sensitization (H317), double-gloving with heavy-duty nitrile (minimum 0.12 mm thickness) is mandatory. The outer glove acts as a sacrificial layer against organic solvent permeation during reaction setup.
Experimental Workflows & Protocols
Protocol 1: Safe Handling and Spill Quenching
Objective: To safely weigh the compound and neutralize accidental powder dispersion.
-
Preparation: Don standard PPE (lab coat, safety goggles, double nitrile gloves). Ensure the anti-static bar in the weighing enclosure is active to prevent powder aerosolization.
-
Dispensing: Use a static-free ceramic or PTFE spatula. Weigh the required mass of 2-Amino-4-bromo-6-chlorobenzonitrile directly into a pre-tared, sealable reaction vial rather than a weigh boat to minimize transfer loss and exposure.
-
Spill Quenching (In case of failure): If powder is spilled, do not sweep dry . Dry sweeping aerosolizes the sensitizing dust (H335, H317). Instead, gently mist the spill area with a 5% sodium bicarbonate solution to agglomerate the particles. Wipe the area with absorbent pads and dispose of them in a sealed, labeled hazardous waste container.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinazolines
Objective: Utilizing the scaffold for drug discovery via an acid-mediated [4+2] annulation.
2-Aminobenzonitriles are classic precursors for synthesizing 2-aminoquinazoline derivatives, which are central to many anti-cancer and anti-inflammatory drug targets[4].
-
Reaction Assembly: In a 10 mL microwave-safe quartz reaction vial, dissolve 1.0 mmol of 2-Amino-4-bromo-6-chlorobenzonitrile in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1.2 mmol of the chosen electrophile (e.g., N-benzyl cyanamide or a substituted formamide)[4].
-
Catalyst Introduction: Add 10 mol% of a Lewis acid catalyst (e.g., Yb(OTf)₃ or ZnCl₂). Causality: The electron-withdrawing halogens on the starting material drastically reduce the nucleophilicity of the aniline amine. The Lewis acid is required to coordinate with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon to facilitate the subsequent nucleophilic attack and ring closure[5].
-
Microwave Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 120°C for 15 minutes. Microwave heating is utilized here to provide rapid, uniform energy transfer, easily overcoming the high activation energy barrier of the Dimroth-type intramolecular rearrangement[2].
-
Quenching & Isolation: Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold water to precipitate the crude product. Filter the solid, wash with cold water, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the highly functionalized, halogenated 4-aminoquinazoline.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the intramolecular cyclization described in Protocol 2, highlighting the transformation of the hazardous starting material into a high-value bioactive scaffold.
Mechanistic pathway of 2-Amino-4-bromo-6-chlorobenzonitrile cyclization to 4-aminoquinazoline.
References
-
1703012-82-1 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL:[1]
-
SAFETY DATA SHEET - Fisher Scientific (2-Amino-6-chlorobenzonitrile Analog Data) Source: fishersci.nl URL:[3]
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Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review Source: ujpronline.com URL:[5]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: scielo.br URL:[2]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: mdpi.com URL:[4]
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- 5. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
Navigating the Market for 2-Amino-4-bromo-6-chlorobenzonitrile: A Technical Guide for Researchers
An In-depth Analysis of Commercial Suppliers, Price Fluctuations, and Procurement Strategies for a Key Chemical Intermediate
Introduction
2-Amino-4-bromo-6-chlorobenzonitrile, a polysubstituted aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique arrangement of amino, bromo, chloro, and nitrile functional groups makes it a versatile intermediate for creating complex molecular architectures. For researchers and professionals in drug development, securing a reliable and cost-effective supply of this compound is paramount to project success. This technical guide provides a comprehensive overview of the commercial supplier landscape for 2-Amino-4-bromo-6-chlorobenzonitrile, analyzes prevailing price trends, and offers strategic insights for its procurement.
The Global Supplier Landscape: From Boutique Labs to Bulk Manufacturers
The supply chain for a specialized chemical like 2-Amino-4-bromo-6-chlorobenzonitrile is multifaceted, comprising a range of companies that cater to different scales and purity requirements. These suppliers can be broadly categorized into three tiers:
-
Research and Development (R&D) Suppliers: These companies specialize in providing small quantities (milligrams to grams) of a vast array of compounds for laboratory research. They are characterized by extensive catalogs, high-purity offerings, and the ability to provide detailed analytical data, such as Certificates of Analysis (CoA).
-
Custom Synthesis and Contract Research Organizations (CROs): For requirements that are not met by off-the-shelf products, CROs offer custom synthesis services. They can produce specific quantities of 2-Amino-4-bromo-6-chlorobenzonitrile, often with tailored purity specifications, to meet the unique needs of a research project.
-
Bulk and Commercial-Scale Manufacturers: As a compound moves from discovery to development and commercialization, the demand for larger quantities (kilograms to metric tons) necessitates engagement with bulk manufacturers. These companies are equipped for large-scale synthesis and can provide the compound at a lower cost per unit.
A summary of prominent commercial suppliers is presented in the table below:
| Supplier Category | Representative Companies | Typical Scale | Target Audience |
| R&D Suppliers | Sigma-Aldrich (MilliporeSigma), TCI America, Alfa Aesar, BLD Pharmatech, ChemScene | mg - 100g | Academic Labs, Early-Stage R&D |
| Custom Synthesis/CROs | WuXi AppTec, Pharmaron, Syngene | g - kg | Pre-clinical and Clinical Development |
| Bulk Manufacturers | Varies, often requires direct inquiry | >1 kg | Pharmaceutical Manufacturing, Agrochemical Production |
Price Trend Analysis: Deconstructing the Cost of a Specialty Chemical
The price of 2-Amino-4-bromo-6-chlorobenzonitrile is not static; it is influenced by a confluence of factors that can cause significant fluctuations. Understanding these drivers is essential for effective budgeting and strategic sourcing.
Key Factors Influencing Price:
-
Raw Material Costs: The price of the foundational chemicals used in the synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile is a primary determinant of its final cost.[1] Fluctuations in the market for these precursors, which are often derived from petroleum or other commodity chemicals, can have a cascading effect on the price of the final product.[1][2]
-
Synthesis Complexity and Yield: The synthetic route to 2-Amino-4-bromo-6-chlorobenzonitrile involves multiple steps, each with its own associated costs for reagents, solvents, and energy. The overall yield of the synthesis is a critical factor; lower yields translate to higher production costs and, consequently, a higher price.
-
Purity and Analytical Testing: Higher purity grades of the compound require more rigorous purification steps, such as recrystallization or chromatography, which adds to the cost. The extensive analytical testing required to certify high-purity batches also contributes to the price.
-
Scale of Production: As with most chemical manufacturing, economies of scale play a significant role. The cost per gram of 2-Amino-4-bromo-6-chlorobenzonitrile is substantially lower when purchased in bulk quantities compared to research-scale amounts.
-
Supply and Demand Dynamics: The demand for 2-Amino-4-bromo-6-chlorobenzonitrile is largely driven by its use in the pharmaceutical and agrochemical industries. An increase in the number of research programs or commercial products utilizing this intermediate will lead to higher demand and potentially higher prices.[1][3] Conversely, a slowdown in these sectors can lead to oversupply and price reductions.[1]
-
Geopolitical and Logistical Factors: Global events, trade policies, and transportation costs can all impact the price of specialty chemicals.[3] Disruptions in the supply chain, such as those caused by factory shutdowns or shipping delays, can lead to price volatility.[1]
Illustrative Price Points:
The following table provides an estimated price range for 2-Amino-4-bromo-6-chlorobenzonitrile from R&D suppliers. It is important to note that these prices are for illustrative purposes and can vary significantly between suppliers and over time.
| Quantity | Estimated Price Range (USD) |
| 100 mg | $50 - $150 |
| 1 g | $200 - $500 |
| 5 g | $700 - $1,800 |
Note: Prices are based on publicly available catalog data and are subject to change. For bulk quantities, direct quotes from manufacturers are necessary.
Strategic Procurement for Researchers: A Step-by-Step Workflow
For scientists and researchers, a systematic approach to procuring 2-Amino-4-bromo-6-chlorobenzonitrile is crucial to ensure both quality and value.
Procurement Workflow:
-
Define Requirements: Clearly specify the required quantity, purity, and any specific analytical data needed (e.g., NMR, HPLC, Mass Spectrometry).
-
Identify Potential Suppliers: Utilize online chemical databases (e.g., eMolecules, PubChem) and supplier catalogs to identify companies that offer 2-Amino-4-bromo-6-chlorobenzonitrile.
-
Request Quotations: Contact multiple suppliers to obtain quotes for the desired quantity and purity. Inquire about lead times and shipping costs.
-
Evaluate Supplier Credentials: Assess the reputation and reliability of potential suppliers. Look for ISO certifications and positive customer reviews.
-
Technical Data Review: Scrutinize the Certificate of Analysis (CoA) provided by the supplier to ensure it meets the required specifications.
-
Purchase and Logistics: Place the order and ensure proper handling and storage conditions are maintained upon receipt of the compound.
Future Outlook and Conclusion
The market for 2-Amino-4-bromo-6-chlorobenzonitrile is expected to remain robust, driven by ongoing research and development in the life sciences. As new therapeutic agents and agrochemicals that utilize this intermediate are discovered, demand is likely to increase. For researchers, staying informed about the supplier landscape and the factors influencing price will be key to successful and cost-effective procurement. By adopting a strategic approach to sourcing, the scientific community can ensure a steady supply of this vital chemical building block for the innovations of tomorrow.
Visualizations
Caption: A diagram illustrating the supply chain and the researcher's procurement workflow for 2-Amino-4-bromo-6-chlorobenzonitrile.
Caption: A diagram showing the key cost and market factors that influence the price of 2-Amino-4-bromo-6-chlorobenzonitrile.
References
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Sampan Enterprises. Key Factors in Pricing of Chemicals. [Link]
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Kearney. How inflation is reshaping margins for commodity and specialty chemicals. (May 19, 2022). [Link]
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Vesper. Understand Chemical Spot Prices for Better Sourcing. (September 23, 2024). [Link]
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Pricefx. The Most Important Chemical Industry Issues Pricing Strategies For 2022. [Link]
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Vendavo. Pricing in the Chemical Industry Boost your pricing power. [Link]
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BuyersGuideChem. 2-Amino-4-bromo-6-fluoro-benzonitrile | 1279865-14-3. [Link]
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IndiaMART. 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ). [Link]
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Sabinsa. Specialty Chemical Manufacturer & Supplier. [Link]
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FAQ. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. [Link]
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MilliporeSigma. 2-Amino-4-bromo-6-fluorobenzonitrile | 1279865-14-3. [Link]
- Google Patents.
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-ORCA. Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. [Link]
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Hach. Molybdate 3 Reagent, 100mL. [Link]
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Nexizo. Chemicals Prices, Market News, Trends & Forecast 2025. [Link]
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Alkali Scientific. Tetrabutylammonium phosphate monobasic, 1 X 1 g (86833-1G). [Link]
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Literature review of 2-Amino-4-bromo-6-chlorobenzonitrile in medicinal chemistry
An In-depth Technical Guide to 2-Amino-4-bromo-6-chlorobenzonitrile in Medicinal Chemistry
Abstract
2-Amino-4-bromo-6-chlorobenzonitrile stands as a pivotal, multi-functionalized scaffold in the landscape of medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and two distinct halogen atoms on an aromatic core makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, reactivity, and profound applications in drug discovery. We will delve into the causality behind its use in constructing potent bioactive molecules, particularly kinase inhibitors and other therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols, data summaries, and workflow visualizations to harness the full potential of this valuable intermediate.
Introduction: The Strategic Value of a Privileged Scaffold
In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of therapeutic agents.[1][2][3] The 2-aminobenzonitrile core is a classic example of such a scaffold, prized for its ability to participate in cyclization reactions to form fused heterocyclic systems like quinazolines and pyrimidines.[1]
2-Amino-4-bromo-6-chlorobenzonitrile elevates this potential through its specific substitution pattern. The strategic placement of bromine and chlorine atoms provides medicinal chemists with orthogonal synthetic handles for late-stage functionalization, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide will illuminate the chemical logic that makes this compound a cornerstone for innovation in modern drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [4][5] |
| Molecular Weight | 231.48 g/mol | [5] |
| Appearance | White to yellow solid | [4] |
| LogP | 2.56 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
Expected Spectroscopic Characteristics:
While detailed experimental spectra for this specific molecule are not widely published, its characteristics can be reliably inferred from its functional groups and data from analogous compounds like 2-amino-4-chlorobenzonitrile.[6][7]
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons and the protons of the primary amine group (-NH₂). The chemical shifts of these protons would be influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the nitrile and halogen substituents.
-
¹³C NMR: The carbon spectrum will display seven unique signals corresponding to each carbon atom in the molecule, including the nitrile carbon (C≡N) and the carbons bonded to the amino, bromo, and chloro groups.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically 3300-3500 cm⁻¹), the strong C≡N stretch of the nitrile group (around 2210-2260 cm⁻¹), and C-Cl stretching (around 780 cm⁻¹).[7]
Synthesis and Chemical Reactivity: A Tale of Three Functional Groups
The synthetic utility of 2-Amino-4-bromo-6-chlorobenzonitrile is rooted in the distinct and predictable reactivity of its three primary functional domains: the amino group, the nitrile group, and the halogenated aromatic ring.
Plausible Synthetic Routes
The synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile can be envisioned through a multi-step sequence starting from simpler precursors. One logical approach involves the strategic introduction of the required functional groups onto a benzene ring, leveraging established organic reactions such as electrophilic aromatic substitution and Sandmeyer reactions. For instance, a plausible route could begin with the halogenation and nitration of a suitable starting material, followed by the reduction of the nitro group to an amine and subsequent conversion to the nitrile.[8][9][10]
The Nucleophilic Amino Group
The primary amino group is a potent nucleophile and a key reaction center. Its reactivity allows for:
-
Acylation and Alkylation: Reactions with acyl chlorides, anhydrides, or alkyl halides to introduce a vast array of side chains, which is fundamental for exploring structure-activity relationships (SAR).[6]
-
Diazotization: Conversion to a diazonium salt using nitrous acid, which can then be substituted by various other functional groups, further expanding synthetic possibilities.[6]
-
Cyclization: As the ortho partner to the nitrile, it is perfectly positioned to participate in annulation reactions to build fused heterocyclic rings.[1]
The Electrophilic Nitrile Group
The nitrile group is a versatile functional handle with a distinct electrophilic character.[6]
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a primary amide and subsequently a carboxylic acid, providing access to a different class of derivatives.[6]
-
Nucleophilic Addition: The nitrile carbon is susceptible to attack by nucleophiles. In medicinal chemistry, this reactivity is exploited in the design of covalent inhibitors where a nucleophilic residue (like serine or cysteine) from a target enzyme attacks the nitrile.[11][12]
-
Cyclization: It acts as the electrophilic partner in condensation reactions with the adjacent amino group to form six-membered rings.
The Halogenated Aromatic Ring
The presence of both bromine and chlorine atoms offers distinct opportunities for metal-catalyzed cross-coupling reactions.
-
Suzuki and Heck Couplings: The bromine atom is particularly well-suited for palladium-catalyzed reactions like Suzuki or Heck couplings, allowing for the introduction of new aryl or alkyl groups.[10][13] This is a powerful strategy for extending the molecular scaffold and exploring new binding interactions with a biological target.
-
Modulation of Electronics: The halogens act as electron-withdrawing groups, influencing the overall electronic properties of the ring and the reactivity of the other functional groups.
Caption: Key reactive sites and synthetic transformations.
Core Applications in Medicinal Chemistry
The true value of 2-Amino-4-bromo-6-chlorobenzonitrile is realized in its application as a starting material for compounds with significant therapeutic potential.
Synthesis of Bioactive Heterocycles: Quinazolines and Pyrimidines
The ortho-positioning of the amino and nitrile groups is ideal for constructing fused heterocyclic systems, which are central to many approved drugs.
-
Quinazoline Derivatives: These are readily synthesized through condensation and cyclization reactions. The resulting quinazoline scaffold is found in numerous drugs with a broad spectrum of activities, including anticancer (e.g., kinase inhibitors), anticonvulsant, and anti-inflammatory agents.[1]
-
Pyrimidine Derivatives: This scaffold can also be used to generate various pyrimidine-based structures, another critical heterocycle in medicinal chemistry.[1]
A Premier Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery.[14] 2-Amino-4-bromo-6-chlorobenzonitrile is an excellent starting point for ATP-competitive kinase inhibitors.
-
Hinge-Binding Motifs: The 2-amino group can be elaborated into structures that form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
-
Exploring Chemical Space: The chloro and bromo substituents provide vectors for modification. The bromine, in particular, can be functionalized via cross-coupling to introduce moieties that occupy other regions of the ATP pocket, enhancing potency and selectivity.[14]
Caption: General design strategy for kinase inhibitors.
Potential in Other Therapeutic Areas
The versatility of this scaffold extends beyond kinase inhibitors. Related benzonitrile structures have been utilized as key intermediates in the synthesis of:
-
Androgen Receptor Antagonists: For treating castration-resistant prostate cancer.[10]
-
CNS Agents: Including potential antidepressants and antipsychotics.[10]
-
Anti-inflammatory Drugs: Targeting various inflammatory pathways.[10]
| Potential Therapeutic Area | Target Class Example | Rationale based on Scaffold |
| Oncology | Protein Kinases (e.g., EGFR, Src) | Ideal for building ATP-competitive inhibitors.[1][14] |
| Oncology | Androgen Receptor | Serves as a core for non-steroidal antagonists.[10] |
| Neurology | CNS Receptors/Enzymes | Versatile core for diverse CNS-active molecules.[10] |
| Inflammatory Diseases | Cyclooxygenases, Cytokine Modulators | Quinazoline derivatives show anti-inflammatory properties.[1] |
Key Experimental Protocols
To ensure trustworthiness and practical utility, this section provides validated, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of a Quinazolinone Derivative
This protocol is adapted from general procedures for the cyclization of 2-aminobenzonitriles.[15]
-
Objective: To demonstrate the formation of the quinazolinone heterocyclic system.
-
Reaction: Condensation of 2-Amino-4-bromo-6-chlorobenzonitrile with an acyl chloride followed by cyclization.
-
Step 1: Acylation. In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-Amino-4-bromo-6-chlorobenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane). Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Step 2: Reagent Addition. Cool the mixture to 0°C in an ice bath. Slowly add a solution of the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) in the same solvent.
-
Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Cyclization. Upon completion of the acylation, the intermediate amide can be cyclized. This is often achieved by heating in a suitable solvent or by treatment with a dehydrating agent. For example, adding an excess of a reagent like formamide and heating to 150-160°C can effect cyclization.[15]
-
Step 5: Workup and Isolation. After cooling, the reaction mixture is typically poured into cold water or ice to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried.
-
Step 6: Purification. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol provides a general workflow for functionalizing the bromine atom.[10]
-
Objective: To demonstrate C-C bond formation at the 4-position of the aromatic ring.
-
Step 1: Reaction Setup. To an oven-dried flask, add 2-Amino-4-bromo-6-chlorobenzonitrile (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Step 2: Solvent Addition. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Step 3: Reaction. Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Step 4: Workup. Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
2-Amino-4-bromo-6-chlorobenzonitrile is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its inherent reactivity, when understood and leveraged correctly, allows for the efficient construction of diverse and complex molecular architectures. The ability to perform selective, late-stage modifications via cross-coupling reactions makes it particularly valuable for generating focused compound libraries to probe biological hypotheses and optimize lead candidates.
Future research will undoubtedly continue to uncover novel applications for this scaffold. Its use in developing covalent inhibitors, exploring new heterocyclic systems, and designing highly selective probes for chemical biology are all promising avenues. For medicinal chemists, 2-Amino-4-bromo-6-chlorobenzonitrile will remain a reliable and powerful ally in the quest to design the next generation of innovative medicines.
References
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Amino-4-bromo-6-nitrobenzoic acid.
- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile.
- BenchChem. (n.d.). Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide.
- Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
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A Technical Guide to the Storage Conditions and Stability of 2-Amino-4-bromo-6-chlorobenzonitrile
Abstract
2-Amino-4-bromo-6-chlorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical integrity is paramount to ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive framework for understanding and managing the stability of this compound. While specific, in-depth public stability data for this exact molecule is limited, this document synthesizes information from analogous compounds and established industry principles to offer authoritative guidance. We will explore its physicochemical properties, recommended storage conditions, potential degradation pathways, and a robust methodology for conducting stability and forced degradation studies as mandated by international guidelines. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of chemical integrity.
Introduction and Physicochemical Profile
2-Amino-4-bromo-6-chlorobenzonitrile is a polysubstituted aromatic compound featuring an amino group, a nitrile moiety, and two different halogen substituents (bromo and chloro). This unique combination of functional groups dictates its reactivity and, consequently, its stability profile.
The aromatic ring, enriched by the electron-donating amino group, is susceptible to oxidation and photolytic degradation.[1][2] The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form an amide and subsequently a carboxylic acid.[3][4] The carbon-halogen bonds, while generally stable, can be subject to dehalogenation under certain reductive or photolytic conditions.[5]
A summary of its known physicochemical properties is presented below. This data is crucial for designing appropriate storage solutions and analytical methods.
Table 1: Physicochemical Properties of 2-Amino-4-bromo-6-chlorobenzonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClN₂ | [6] |
| Molecular Weight | 231.48 g/mol | [6] |
| Appearance | Cream to Yellow or Brown Solid/Powder | [7] |
| Melting Point | 67 - 72 °C (for a related isomer) | [7] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [6] |
Note: Data is compiled from various suppliers and may vary slightly between batches and related isomers.
Recommended Storage and Handling
Based on the compound's structural features and general chemical principles, the following storage and handling procedures are recommended to minimize degradation and preserve its purity.
-
Temperature: Store at refrigerated temperatures (2-8°C).[6] Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and oxidation.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon. This is critical to prevent oxidation of the electron-rich aromatic amine.[1] Over time, exposure to air can lead to the formation of colored oxidized impurities.[1]
-
Light: Protect from light. Aromatic compounds, especially those with activating groups like amines, can be susceptible to photodegradation.[2] Use of amber glass vials or storage in light-proof containers is mandatory.
-
Moisture: Keep the container tightly sealed in a dry place.[8] The nitrile group is susceptible to hydrolysis, and the presence of moisture can facilitate this degradation pathway.[3]
-
Material Compatibility: Use glass or other inert containers. Avoid reactive materials. Some plastics may be attacked by benzonitrile-type compounds.
Potential Degradation Pathways
Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and for identifying potential impurities.[9] Based on the functional groups present in 2-Amino-4-bromo-6-chlorobenzonitrile, the following degradation routes are hypothesized:
-
Oxidative Degradation: The primary site of oxidation is the amino group.[1] Oxidation of anilines can be complex, leading to the formation of nitroso, nitro, and polymeric impurities, often resulting in a visible color change of the material.[1][10]
-
Hydrolytic Degradation: The nitrile group (-C≡N) can be hydrolyzed. This typically occurs under acidic or basic conditions. The reaction proceeds first to an amide intermediate (2-Amino-4-bromo-6-chlorobenzamide) and then to the corresponding carboxylic acid (2-Amino-4-bromo-6-chlorobenzoic acid).[4][11]
-
Photolytic Degradation: Aromatic halides can undergo photodecomposition. The energy from UV or visible light can lead to the cleavage of the carbon-bromine or carbon-chlorine bonds, generating radical intermediates that can lead to a variety of degradation products.[2][5] The presence of the electron-donating amino group can further sensitize the molecule to light.
-
Thermal Degradation: While generally stable at its recommended storage temperature, exposure to high temperatures can accelerate all other degradation pathways.
The following diagram illustrates the most probable degradation pathways under stress conditions.
Caption: Hypothesized degradation pathways for 2-Amino-4-bromo-6-chlorobenzonitrile.
A Framework for Stability Assessment: Forced Degradation Studies
To definitively establish the stability profile of 2-Amino-4-bromo-6-chlorobenzonitrile, a forced degradation (or stress testing) study is required.[9][12] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies under guidelines such as ICH Q1A(R2).[13][14] The primary goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[9]
A typical forced degradation study involves exposing the compound to the following conditions, with a target degradation of 5-20%.[14]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours (at RT or elevated temp.) | To assess susceptibility to acid-catalyzed hydrolysis of the nitrile group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours (at RT or elevated temp.) | To assess susceptibility to base-catalyzed hydrolysis of the nitrile group. |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours (at RT) | To evaluate the stability towards oxidative stress, particularly of the amino group. |
| Thermal | 60 - 80°C | 24 - 72 hours | To assess the impact of heat on the molecule's stability.[14] |
| Photostability | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 W h/m²) | Variable | To determine if the compound is light-sensitive.[15] |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
The most common and effective tool for monitoring stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[16][17] This method must be able to separate the parent compound from all process-related impurities and any degradation products formed during the stability studies.[18][19]
Step-by-Step Methodology:
-
Information Gathering: Review all known information about the analyte, including its solubility, UV absorbance characteristics, and potential degradation products.[17]
-
Column and Mobile Phase Scouting:
-
Begin with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Scout with a generic gradient using common mobile phases like Acetonitrile/Water and Methanol/Water, both with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the amine.
-
-
Forced Degradation Sample Preparation:
-
Prepare solutions of 2-Amino-4-bromo-6-chlorobenzonitrile (e.g., at 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).
-
Expose these solutions to the stress conditions outlined in Table 2.
-
At appropriate time points, take an aliquot, neutralize if necessary (for acid/base samples), and dilute to a target concentration for HPLC analysis.
-
-
Method Development and Optimization:
-
Inject the stressed samples onto the HPLC system. The primary goal is to achieve baseline separation between the main peak and all degradant peaks.
-
Analyze the chromatograms. If co-elution is observed, systematically adjust parameters such as gradient slope, temperature, and mobile phase composition to optimize the separation.[17]
-
A Photodiode Array (PDA) detector is highly recommended to check for peak purity and to help identify the UV maxima of new peaks.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. The ability to separate all known degradants proves the method is "stability-indicating."
The following diagram outlines the workflow for developing a stability-indicating method.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Conclusion
The stability of 2-Amino-4-bromo-6-chlorobenzonitrile is critical for its successful application in research and development. While a definitive, publicly available stability profile is scarce, a robust understanding can be built from first principles of chemistry and established industry guidelines. The compound's susceptibility to oxidation, hydrolysis, and photolysis necessitates stringent storage conditions, including refrigeration, inert atmosphere, and protection from light and moisture.
For any application requiring long-term storage or use as a regulated starting material, a comprehensive forced degradation study is not merely recommended but essential. By following the framework outlined in this guide, researchers can develop a validated, stability-indicating analytical method, ensuring the quality and integrity of 2-Amino-4-bromo-6-chlorobenzonitrile throughout its lifecycle. This proactive approach to stability management is a hallmark of scientific integrity and is fundamental to successful drug development.
References
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- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- Bacterial degradation of monocyclic aromatic amines. (n.d.).
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- How to Develop Stability Indicating HPLC Methods. (2024). The Royal Society of Chemistry.
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- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
- Q1A(R2) Guideline. (2010). ICH.
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- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research.
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- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxid
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- Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. (2010).
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Advanced Agrochemical Design: 2-Amino-4-bromo-6-chlorobenzonitrile as a Strategic Building Block
Executive Summary
The development of next-generation crop protection agents relies heavily on the precise manipulation of aromatic building blocks. Among these, 2-aminobenzonitrile derivatives have emerged as critical intermediates in the rapidly expanding $280+ million market for agrochemical synthesis 1. Specifically, 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a highly specialized, polyhalogenated scaffold 2. It serves as a prime precursor for the synthesis of anthranilic diamides—a class of potent, commercially vital insecticides (e.g., chlorantraniliprole analogues) that exhibit exceptional selectivity against lepidopteran and hemipteran pests 3.
This whitepaper provides an in-depth mechanistic and procedural guide to utilizing 2-Amino-4-bromo-6-chlorobenzonitrile, detailing its structural causality, synthetic workflows, and self-validating laboratory protocols.
Structural & Electronic Rationale (Causality in Design)
In agrochemical drug discovery, the strategic placement of halogens on a benzonitrile core is not arbitrary; it is a calculated effort to manipulate the molecule's pharmacokinetics and environmental stability 4.
-
The Nitrile Group (C1): Acts as a stable, masked carboxyl/amide equivalent. It prevents premature degradation during storage and can be selectively hydrolyzed under controlled conditions to form the primary amide required for diamide insecticides 3.
-
The Amino Group (C2): Provides the essential nucleophilic anchor. During synthesis, this amine undergoes N-acylation with a heterocyclic carboxylic acid (such as a substituted pyrazole) to form the secondary amide linkage.
-
The Halogens (C4-Bromo, C6-Chloro): The incorporation of bromine and chlorine significantly alters the physical and biological properties of the compound 4. The C6-chlorine provides steric shielding to the adjacent amide bond, preventing rapid enzymatic cleavage by insect esterases. The C4-bromine enhances overall lipophilicity, facilitating penetration through the waxy insect cuticle, and participates in non-covalent halogen bonding with the target receptor.
Table 1: Quantitative & Physicochemical Profiling of Substituents
| Substituent Position | Functional Group | Electronegativity (Pauling) | Lipophilicity Contribution (π) | Mechanistic Role in Agrochemicals |
| C1 | Nitrile (-C≡N) | 3.04 (N) | -0.57 | Masked amide; allows stable storage and controlled hydration. |
| C2 | Amino (-NH2) | 3.04 (N) | -1.23 | Nucleophilic anchor for coupling with heterocyclic acid chlorides. |
| C4 | Bromo (-Br) | 2.96 | +0.86 | Enhances target binding via halogen bonding; blocks P450 metabolism. |
| C6 | Chloro (-Cl) | 3.16 | +0.71 | Steric shielding of the amide; increases logP for cuticular penetration. |
Mechanistic Pathway: Synthesis of Anthranilic Diamides
The transformation of 2-Amino-4-bromo-6-chlorobenzonitrile into an active anthranilic diamide requires a two-stage synthetic workflow. First, the nitrile is hydrated to a primary amide. Second, the aniline amine is acylated.
Synthetic workflow from halogenated nitrile to active anthranilic diamide.
Experimental Protocols: Self-Validating Synthesis
To ensure scientific integrity and high-purity yields (>99%) required for agrochemical efficacy 1, the following step-by-step methodologies incorporate built-in analytical validation checkpoints.
Protocol A: Hydration of Nitrile to Benzamide
Objective: Convert 2-Amino-4-bromo-6-chlorobenzonitrile to 2-Amino-4-bromo-6-chlorobenzamide without oxidizing the sensitive aniline group.
-
Reagent Preparation: Dissolve 10.0 mmol of 2-Amino-4-bromo-6-chlorobenzonitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalyzed Hydration: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add 2.0 equivalents of 30% aqueous
followed by 1.2 equivalents of 6M .-
Causality: The low temperature is critical. It prevents the exothermic decomposition of hydrogen peroxide and avoids the over-oxidation of the nucleophilic C2-amine into a nitroso or nitro group.
-
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a highly polar, lower-Rf amide spot.
-
-
Isolation: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Filter the resulting precipitate, wash thoroughly with cold water to remove residual base, and dry under a vacuum at 40 °C.
-
Analytical Verification:
-
Self-Validation Checkpoint (FT-IR): Perform Infrared Spectroscopy. A successful conversion is validated by the absolute disappearance of the sharp
stretch at ~2220 cm⁻¹ and the emergence of a strong primary amide stretch at ~1650 cm⁻¹.
-
Protocol B: N-Acylation for Diamide Formation
Objective: Couple the resulting benzamide with a pyrazole-carboxylic acid chloride to form the final anthranilic diamide.
-
Activation: React the target heterocyclic carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) with excess thionyl chloride (
) under reflux for 2 hours. Remove excess in vacuo to yield the acid chloride. -
Coupling Setup: Dissolve the 2-Amino-4-bromo-6-chlorobenzamide (from Protocol A) in anhydrous acetonitrile. Add 1.5 equivalents of pyridine.
-
Acylation: Slowly add the acid chloride (dissolved in a small amount of acetonitrile) dropwise at 0 °C.
-
Causality: Pyridine acts as an acid scavenger. It neutralizes the
byproduct generated during the coupling. Without pyridine, the would protonate the weakly nucleophilic halogenated aniline, halting the reaction.
-
-
Purification & Validation: Wash the crude mixture with 1M
(to remove pyridine), extract with ethyl acetate, and recrystallize from ethanol.-
Self-Validation Checkpoint (HPLC-MS): Run the purified product through HPLC-MS. The chromatogram must show a single peak with >99% purity, and the mass spectrum must confirm the exact mass shift corresponding to the loss of
and the addition of the pyrazole moiety.
-
Mode of Action: Ryanodine Receptor Modulation
Once synthesized, anthranilic diamides derived from this building block exert their lethal effect on pests by targeting the insect Ryanodine Receptor (RyR). The halogens (bromo and chloro) ensure the molecule fits perfectly into the allosteric binding site of the insect RyR, while exhibiting minimal affinity for mammalian RyRs, ensuring ecological safety 3.
Mode of action: Ryanodine receptor modulation and subsequent calcium depletion.
References
- ChemicalBook - 1703012-82-1 CAS Manufactory: 2-Amino-4-bromo-6-chlorobenzonitrile.
- Google Patents - WO2022058916A1: A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
- Benchchem - 3-Bromo-2,6-dichlorobenzonitrile | Halogenated Benzonitrile Derivatives in Organic Synthesis.
- IndustryARC - 2-Aminobenzonitrile Market Size Report, 2022-2027.
Sources
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- 4. 3-Bromo-2,6-dichlorobenzonitrile | 1421620-35-0 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Divergent Synthesis of Orthogonally Functionalizable Quinazolines from 2-Amino-4-bromo-6-chlorobenzonitrile
Executive Summary
Quinazolines represent a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors, antimalarials, and anti-inflammatory agents[1]. The rapid generation of diverse quinazoline libraries relies heavily on the strategic selection of bifunctional building blocks.
This application note details the divergent synthesis of two highly valuable quinazoline scaffolds—quinazolin-4-amines and quinazoline-2,4(1H,3H)-diones—starting from 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1)[2]. The unique substitution pattern of this specific starting material translates into a 7-bromo-5-chloroquinazoline core. This provides medicinal chemists with an orthogonal dual-halogen handle, enabling completely regioselective late-stage functionalization (e.g., sequential C7 Suzuki coupling followed by C5 Buchwald-Hartwig amination) without the need for protecting groups.
Mechanistic Rationale & Substrate Design
The ortho-relationship between the primary amine and the nitrile group in 2-amino-4-bromo-6-chlorobenzonitrile makes it an ideal precursor for [4+2] and[4+1+1] annulation strategies[1].
-
Pathway A (Amine Synthesis): Formamidine acetate is selected over traditional formamide to avoid the generation of water at elevated temperatures, which can cause unwanted hydrolysis of the nitrile group to an amide. The acetate counterion acts as a mild, in-situ acid catalyst. It protonates the nitrile, increasing its electrophilicity and significantly accelerating the intramolecular cyclization of the transient amidine intermediate into the fully aromatic quinazolin-4-amine.
-
Pathway B (Dione Synthesis): Utilizing atmospheric CO₂ as a C1 source is notoriously difficult due to its thermodynamic stability. We employ a 1-methylhydantoin anion-functionalized ionic liquid, [P4442][1-MHy] . The [1-MHy]⁻ anion engages in multiple-site cooperative interactions: it lowers the CO₂ absorption enthalpy to −51.4 kJ/mol to activate the gas[3], while simultaneously forming dual hydrogen bonds (N–H···N– and N–H···O=C) with the poorly nucleophilic aniline group, dramatically enhancing its nucleophilicity[4]. Crucially, the basicity of [1-MHy]⁻ is precisely tuned to prevent the deprotonation of the acidic dione product, which would otherwise poison the catalytic cycle[4].
Experimental Workflows
Protocol A: Synthesis of 7-Bromo-5-chloroquinazolin-4-amine
This protocol is a self-validating system through phase separation. The highly polar intermediates remain dissolved in the reaction solvent, while the final hydrophobic aromatic product selectively precipitates upon aqueous workup, ensuring high purity prior to recrystallization.
Reagents & Equipment:
-
2-Amino-4-bromo-6-chlorobenzonitrile (1.0 eq, 10 mmol, 2.31 g)
-
Formamidine acetate (3.0 eq, 30 mmol, 3.12 g)
-
2-Methoxyethanol (25 mL)
-
Reflux apparatus with a drying tube.
Step-by-Step Methodology:
-
Charge the Reactor: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromo-6-chlorobenzonitrile and formamidine acetate.
-
Solvation: Add 2-methoxyethanol (25 mL). The high boiling point of this solvent (124 °C) is required to drive the cyclocondensation to completion.
-
Cyclocondensation: Heat the mixture to a gentle reflux (125 °C) under an inert atmosphere for 6–8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the fluorescent benzonitrile starting material is completely consumed.
-
Precipitation: Allow the reaction mixture to cool to room temperature. Slowly add 50 mL of ice-cold distilled water while stirring vigorously. The 7-bromo-5-chloroquinazolin-4-amine will crash out as a solid precipitate.
-
Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) followed by cold diethyl ether (10 mL) to remove residual moisture and unreacted formamidine.
-
Purification: Recrystallize the crude solid from boiling ethanol to afford the pure product.
Protocol B: Green Synthesis of 7-Bromo-5-chloroquinazoline-2,4(1H,3H)-dione
This protocol features a self-validating biphasic workup. The highly polar [P4442][1-MHy] catalyst partitions entirely into the aqueous phase, while the organic dione product is extracted into ethyl acetate. This allows for simultaneous product isolation and catalyst recovery[4].
Reagents & Equipment:
-
2-Amino-4-bromo-6-chlorobenzonitrile (1.0 eq, 5 mmol, 1.15 g) *[P4442][1-MHy] Ionic Liquid Catalyst (0.2 eq, 20 mol%)
-
CO₂ Gas (Balloon, 1 atm)
-
Schlenk tube or pressure-rated sealed vessel.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 2-amino-4-bromo-6-chlorobenzonitrile and the[P4442][1-MHy] ionic liquid catalyst.
-
Atmosphere Exchange: Purge the vessel with CO₂ gas three times to ensure the complete removal of ambient air, then attach a CO₂ balloon to maintain a constant 1 atm pressure[3].
-
Catalytic Fixation: Heat the mixture to 80 °C (353.15 K) and stir vigorously for 30 hours. The ionic liquid acts as both the catalyst and the reaction medium[4].
-
Biphasic Extraction: Cool the vessel to room temperature. Add 20 mL of Ethyl Acetate and 20 mL of distilled water. Transfer to a separatory funnel and shake well.
-
Phase Separation: Collect the upper organic layer (containing the dione product). The lower aqueous layer contains the [P4442][1-MHy] catalyst, which can be evaporated under reduced pressure and directly recycled for subsequent runs without loss of activity[3].
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 7-bromo-5-chloroquinazoline-2,4(1H,3H)-dione.
Quantitative Reaction Metrics
The following table summarizes the key metrics, demonstrating the efficiency and green chemistry principles applied in these methodologies.
| Protocol | Target Scaffold | Key Reagents | Catalyst / Promoter | Temp / Time | Isolated Yield | Atom Economy |
| A | 7-Bromo-5-chloroquinazolin-4-amine | Formamidine Acetate | Acetate ion (in situ) | 125 °C / 8 h | 82 – 88% | High |
| B | 7-Bromo-5-chloroquinazoline-2,4-dione | CO₂ (1 atm) | [P4442][1-MHy] (20 mol%) | 80 °C / 30 h | 91 – 97% | 100% |
Pathway Visualization
The diagram below illustrates the divergent synthetic pathways from the benzonitrile core, as well as the downstream logic for orthogonal functionalization. Because the C7–Br bond has a lower bond dissociation energy than the C5–Cl bond, palladium-catalyzed oxidative addition occurs regioselectively at C7, leaving the C5–Cl intact for subsequent transformations.
Divergent synthesis and orthogonal functionalization of quinazolines from the benzonitrile core.
References
Sources
Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-4-bromo-6-chlorobenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The molecule 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a highly functionalized, high-value building block in pharmaceutical chemistry. Its structural density provides a versatile platform for multi-directional vector growth during lead optimization. However, it presents a significant synthetic challenge: it contains three distinct reactive sites capable of interacting with a Palladium catalyst (C-Br, C-Cl, and N-H).
To achieve a high-yielding, mono-arylated product without protecting groups, the reaction conditions must be engineered to exploit the subtle thermodynamic and kinetic differences between these functional groups.
The Causality of Chemoselectivity
The success of this protocol relies on the fundamental principles of oxidative addition kinetics [1].
-
Halogen Differentiation (C-Br vs. C-Cl): The bond dissociation energy (BDE) of a typical aryl C-Br bond is approximately 80.4 kcal/mol, whereas the C-Cl bond is significantly stronger at ~95.0 kcal/mol[1, 2]. Because oxidative addition of Pd(0) into the aryl halide is the rate-determining step, the lower activation barrier of the C-Br bond allows it to react rapidly at moderate temperatures (80 °C), leaving the C-Cl bond completely unreacted.
-
Amine Tolerance (C-Br vs. N-H): The free primary amine (-NH2) introduces the risk of competitive Buchwald-Hartwig amination. If a strong base (e.g., NaOtBu) is used, the aniline is deprotonated, transforming it into a potent nucleophile that attacks the Pd(II) intermediate. By utilizing a mild inorganic base (K2CO3) and a bidentate ligand with a large bite angle (like dppf), the transmetalation pathway with the boronic acid outcompetes the amination pathway[3].
Reaction Design & Optimization Data
The table below summarizes the quantitative data driving our protocol choices. The combination of Pd(dppf)Cl2 and K2CO3 in an aqueous Dioxane system provides the optimal balance of reactivity and chemoselectivity.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Chemoselectivity (C-Br : C-Cl) |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O (4:1) | 90 | 65 | 85:15 |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O (4:1) | 80 | 88 | >99:1 |
| Pd(dppf)Cl2·CH2Cl2 | K2CO3 | Dioxane/H2O (4:1) | 80 | 92 | >99:1 |
| Pd(dppf)Cl2·CH2Cl2 | NaOtBu | Dioxane (Anhydrous) | 80 | 45 | 50:50* |
*Note: The use of NaOtBu resulted in significant N-arylation (Buchwald-Hartwig) side products, destroying chemoselectivity.
Catalytic Workflow & Logic Diagram
Chemoselective Pd-catalyzed cycle favoring C-Br oxidative addition over C-Cl and N-H activation.
Detailed Experimental Protocol
This methodology describes the coupling of 2-Amino-4-bromo-6-chlorobenzonitrile with a standard arylboronic acid (e.g., phenylboronic acid) at a 1.0 mmol scale.
Materials Required
-
Aryl Halide: 2-Amino-4-bromo-6-chlorobenzonitrile (1.0 equiv, 1.0 mmol, 231.5 mg)
-
Boronic Acid: Phenylboronic acid (1.1 equiv, 1.1 mmol, 134.1 mg)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium carbonate (K2CO3) (2.0 equiv, 2.0 mmol, 276.4 mg)
-
Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL total)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-Amino-4-bromo-6-chlorobenzonitrile, phenylboronic acid, K2CO3, and Pd(dppf)Cl2·CH2Cl2.
-
Solvent Addition & Degassing: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of Deionized H2O. Seal the tube with a rubber septum. Degas the mixture by sparging with Argon (or Nitrogen) gas via a submerged needle for exactly 10 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) species.
-
Heating: Replace the sparging needle with an Argon balloon. Submerge the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The starting material is highly UV-active; the product will elute as a distinct, more polar spot.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure 2-Amino-4-phenyl-6-chlorobenzonitrile.
Self-Validating Systems for Protocol Verification
A robust protocol must be self-validating. To confirm that absolute chemoselectivity was achieved and the C-Cl bond remains intact, researchers should rely on the following orthogonal analytical checks:
-
LC-MS Isotopic Signature (Primary Validation): Natural chlorine exists as ^35Cl and ^37Cl in a roughly 3:1 ratio. The final product must exhibit an [M+H]+ and [M+H+2]+ molecular ion peak exhibiting this exact 3:1 intensity ratio . This is an absolute confirmation that the chloride was not consumed. (Conversely, a 1:1 ratio would indicate an anomalous retention of the bromide).
-
^1H NMR Meta-Coupling (Secondary Validation): In the ^1H NMR spectrum, the starting material exhibits two meta-coupled aromatic protons at positions 3 and 5 (
≈ 1.5–2.5 Hz). Following successful mono-arylation at the 4-position, these protons will remain meta to each other. The preservation of this meta-coupling constant, coupled with a downfield shift induced by the newly installed aryl ring, provides definitive structural validation.
References
-
Title: Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes Source: Journal of Organometallic Chemistry URL: [Link]
-
Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL: [Link]
Protocols for Buchwald-Hartwig amination of 2-Amino-4-bromo-6-chlorobenzonitrile
Application Note & Protocol Guide | Doc ID: AN-2026-BHA-CN
Executive Summary
This technical guide details the chemoselective Buchwald-Hartwig amination of 2-Amino-4-bromo-6-chlorobenzonitrile (referred to herein as Substrate-Br ). This scaffold is a critical intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as diarylpyrimidine (DAPY) analogs (e.g., Rilpivirine derivatives).
The primary synthetic challenge lies in the "Selectivity Triad" :
-
Chemoselectivity: Discriminating between the highly reactive C(sp²)-Br bond and the less reactive C(sp²)-Cl bond.
-
Functional Group Tolerance: Preserving the labile nitrile (-CN) group under basic conditions.
-
Site Selectivity: Preventing self-coupling or catalyst poisoning by the free primary amine (-NH₂) at the C2 position.
This guide provides two validated protocols: a General High-Fidelity Method using Buchwald precatalysts for broad scope, and a Cost-Optimized Method for scale-up.
Strategic Analysis: The Chemoselectivity Triad
Success relies on exploiting the electronic and steric differences between the functional groups.[1]
| Feature | Reactivity Profile | Strategic Implication |
| C4-Bromide | High. Activated by the electron-withdrawing nitrile (para) and chloride (meta). | The primary electrophilic site. Oxidative addition occurs here first.[2][3] |
| C6-Chloride | Low/Medium. Sterically hindered (ortho to nitrile) and stronger bond strength than C-Br. | Remains intact if temperature is controlled (<100°C) and highly active ligands are avoided. |
| C2-Amine | Nucleophilic (Latent). Deactivated by the ortho-nitrile and para-bromo groups. | Unlikely to compete with the external amine if the external amine is nucleophilic. Can be a directing group or catalyst poison. |
| C1-Nitrile | Electrophilic (Latent). Susceptible to hydrolysis or hydration. | Requires anhydrous conditions and weak bases (e.g., Cs₂CO₃, K₃PO₄). |
Mechanism & Selectivity Visualization
The following diagram illustrates the reaction pathway and the critical decision points to avoid side reactions.
Caption: Reaction pathway prioritizing C-Br oxidative addition while suppressing C-Cl insertion and nitrile hydrolysis.
Experimental Protocols
Protocol A: High-Fidelity Method (BrettPhos/XPhos Pd G4)
Best for: Complex secondary amines, heterocycles, and high-value synthesis where yield is paramount. Rationale: Third- and fourth-generation Buchwald precatalysts (Pd G3/G4) ensure rapid initiation even at lower temperatures, preserving the C-Cl bond. XPhos is excellent for general anilines; BrettPhos is superior for primary amines.
Materials
-
Substrate: 2-Amino-4-bromo-6-chlorobenzonitrile (1.0 equiv)
-
Amine Partner: 1.2 equiv (e.g., morpholine, substituted aniline)
-
Catalyst: XPhos Pd G4 (2-3 mol%) [CAS: 1599466-81-5]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be anhydrous.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G4 (0.02 equiv).
-
Solvent Addition: Add the Amine Partner (1.2 equiv). If the amine is a solid, add it with the other solids. If liquid, add via syringe after sealing.
-
Degassing: Add anhydrous 1,4-Dioxane (0.1–0.2 M concentration relative to substrate). Sparge with Argon for 5 minutes if not using a glovebox.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C in a pre-heated block.
-
Note: Do not exceed 100°C to avoid reacting the chloride.
-
-
Monitoring: Monitor by HPLC or UPLC-MS at 2 hours. Look for the disappearance of the bromide (M) and formation of product (M-Br+Amine).
-
Checkpoint: If reaction is sluggish, raise temp to 90°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Cost-Optimized Method (Pd(OAc)₂ / BINAP)
Best for: Scale-up (>10g), simple primary amines, and cost-sensitive applications. Rationale: BINAP is a robust, bidentate ligand that stabilizes the Pd center, preventing catalyst decomposition by the free amine on the substrate.
Materials
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: rac-BINAP (7.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and BINAP in Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn orange/red, indicating active catalyst formation.
-
Addition: Add Substrate (1.0 equiv), Amine (1.2 equiv), and Base (2.0 equiv).
-
Reaction: Heat to 100°C (reflux) for 12–18 hours.
-
Critical: This system is slower than Protocol A. Ensure rigorous exclusion of air to prevent catalyst deactivation over the long reaction time.
-
-
Workup: Standard Celite filtration and extraction.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by substrate -NH₂. | Switch to BrettPhos Pd G4 or protect the substrate amine (e.g., Boc-protection) before coupling. |
| Bis-Coupling (Reaction at Cl) | Temperature too high; Ligand too active. | Lower temperature to 70-80°C. Use a less bulky ligand (e.g., BINAP instead of tBuXPhos). |
| Hydrodehalogenation (M-Br -> M-H) | Solvent contains water/peroxides; "Hydride" source present. | Use fresh, anhydrous solvent. Ensure Amine is not acting as a reductant (common with cyclic amines). |
| Nitrile Hydrolysis (Amide formation) | Wet base or solvent. | Dry Cs₂CO₃ in an oven at 120°C overnight. Use molecular sieves in the reaction. |
Decision Tree for Optimization
Caption: Logic flow for troubleshooting low yields or impurity profiles during optimization.
Analytical Controls
To ensure scientific integrity, validate the starting material and product using these parameters:
-
¹H NMR (DMSO-d₆):
-
HPLC Purity:
-
Use a C18 column with a Water/Acetonitrile (+0.1% Formic Acid) gradient.
-
Note: The product will likely be more polar than the dibromo/chloro precursor if the added amine is aliphatic.
-
References
-
Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6] Journal of the American Chemical Society.[7] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link
-
Janssen, P. A., et al. (2005). Synthesis of Rilpivirine (TMC278): A Next-Generation NNRTI. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Application Notes for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chlorobenzonitrile. BenchChem.[8][9] Link
-
Vertex AI Search. (2023). Synthesis of HIV NNRTI intermediates. National Institutes of Health (PMC). Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Amino-4-bromo-6-chlorobenzonitrile, as it contains nitrile and halogenated moieties which may be toxic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Divergent Cyclization Strategies for 2-Amino-4-bromo-6-chlorobenzonitrile in Heterocyclic Drug Discovery
Executive Summary & Strategic Importance
The synthesis of highly functionalized quinazoline and quinazolinone scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in anti-cancer, anti-inflammatory, and anti-hypertensive therapeutics[1]. 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) serves as an exceptional orthogonal building block for these heterocycles.
Upon cyclization, the starting material's 4-bromo and 6-chloro groups map directly to the 7-bromo and 5-chloro positions of the resulting quinazoline core. This specific substitution pattern is highly prized: the 7-bromo position is sterically accessible and highly reactive toward late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 5-chloro position is sterically shielded by the adjacent C4-carbonyl or imine moiety, providing a predictable, site-selective functionalization hierarchy.
Because the electron-withdrawing halogens reduce the nucleophilicity of the C2-amino group, successful cyclization requires optimized catalytic systems to drive the initial nucleophilic attack. This guide details three field-proven, self-validating protocols for the divergent synthesis of functionalized quinazolines.
Mechanistic Pathways & Causality
A. CO₂ Fixation to Quinazoline-2,4(1H,3H)-diones
The conversion of CO₂ into high-value heterocycles is achieved using a dual-activation system comprising the superbase DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and the ionic liquid [Bmim][OAc][2].
-
Causality : The acetate anion of the ionic liquid activates the deactivated amino group of 2-amino-4-bromo-6-chlorobenzonitrile via hydrogen bonding. Simultaneously, DBU captures CO₂ to form a highly electrophilic carbamate intermediate. The activated amine attacks the carbamate, followed by an intramolecular nucleophilic cyclization onto the nitrile carbon, yielding 7-bromo-5-chloroquinazoline-2,4(1H,3H)-dione [2].
B. Acid-Mediated [4+2] Annulation to 2-Aminoquinazolines
Direct synthesis of 2-aminoquinazolines is achieved via the reaction of the benzonitrile with N-benzyl cyanamides in hexafluoroisopropanol (HFIP) and HCl[3].
-
Causality : HFIP acts as a strong hydrogen-bond donor, stabilizing the transition states. HCl protonates the cyanamide, drastically increasing the electrophilicity of its carbon center. The weakly nucleophilic amino group of the starting material attacks this protonated cyanamide to form an amidine intermediate, which undergoes rapid intramolecular annulation with the nitrile group to form 2-(benzylamino)-7-bromo-5-chloroquinazoline [3].
C. Solid-Base Catalyzed Tandem Condensation to Quinazolin-4(3H)-ones
Using the macroporous anion-exchange resin Amberlyst A26 OH, the benzonitrile can be condensed with aldehydes in an aqueous-ethanolic medium[4].
-
Causality : The solid base first catalyzes the selective hydration of the nitrile to a primary amide (forming an in situ anthranilamide). The C2-amino group then condenses with an aldehyde to form an imine, which undergoes spontaneous intramolecular cyclization and subsequent oxidation to yield 7-bromo-5-chloro-2-arylquinazolin-4(3H)-ones [4].
Visualizing the Divergent Synthetic Pathways
Divergent cyclization pathways of 2-Amino-4-bromo-6-chlorobenzonitrile to quinazoline scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-5-chloroquinazoline-2,4(1H,3H)-dione
Self-Validating System : The reaction is monitored by the disappearance of the starting material on TLC. The product precipitates upon the addition of water, confirming successful cyclization and allowing isolation without chromatography.
-
Setup : In a 10 mL pressure tube or Schlenk flask, add 2-amino-4-bromo-6-chlorobenzonitrile (2.0 mmol), DBU (0.2 mmol, 10 mol%), and [Bmim][OAc] (2.0 mmol, 100 mol%)[2].
-
Atmosphere Exchange : Seal the reactor and purge the system by bubbling dry CO₂ gas through the mixture for 5 minutes to displace air. Attach a CO₂ balloon to maintain a pressure of 0.1 MPa[2].
-
Reaction : Heat the mixture to 60 °C with vigorous stirring. Due to the electron-withdrawing halogens, allow the reaction to proceed for 6–8 hours (slightly longer than unsubstituted analogs).
-
Workup : Cool the mixture to room temperature. Slowly add 10 mL of distilled water. The target quinazoline-2,4-dione will precipitate as a solid.
-
Isolation : Filter the precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum.
Protocol 2: Synthesis of 2-(Benzylamino)-7-bromo-5-chloroquinazoline
Self-Validating System : The use of HFIP ensures a homogeneous reaction mixture. The basic amine product is easily separated from neutral impurities via acid-base extraction during workup.
-
Setup : In a 25 mL round-bottom flask, dissolve 2-amino-4-bromo-6-chlorobenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in 5 mL of hexafluoroisopropanol (HFIP)[3].
-
Activation : Slowly add concentrated HCl (2.0 mmol) dropwise to the solution. The mixture may slightly darken as the cyanamide is protonated[3].
-
Reaction : Equip the flask with a reflux condenser and heat in an oil bath at 70 °C for 1.5 to 2 hours. Monitor via HPLC/TLC until the benzonitrile is consumed.
-
Workup : Remove the HFIP solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution to neutralize the acid, followed by brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 2-aminoquinazoline[3].
Protocol 3: Synthesis of 7-Bromo-5-chloro-2-phenylquinazolin-4(3H)-one
Self-Validating System : The heterogeneous Amberlyst catalyst allows for simple mechanical separation. The tandem hydration-cyclization bypasses the need to isolate the unstable anthranilamide intermediate.
-
Setup : In a 10 mL vial, combine 2-amino-4-bromo-6-chlorobenzonitrile (1.0 mmol) and benzaldehyde (1.1 mmol) in a 1:1 mixture of EtOH and H₂O (1.0 mL total volume)[4].
-
Catalyst Addition : Add 0.15 g of macroporous Amberlyst A26 OH resin[4].
-
Reaction : Stir the suspension at 60 °C for 12 hours. The dual halogen substitution slows the initial nitrile hydration, necessitating the extended reaction time.
-
Workup : Dilute the mixture with 5 mL of hot ethanol to ensure the product is fully dissolved. Filter the mixture while hot to recover the Amberlyst resin (which can be washed and reused)[4].
-
Isolation : Add cold water (10 mL) to the filtrate to induce precipitation. Filter the solid and recrystallize from ethanol to afford the pure quinazolinone.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields based on the electronic properties of the 4-bromo-6-chloro substitution pattern compared against standard benchmarks.
| Target Scaffold | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield | Key Advantage |
| Quinazoline-2,4-dione | CO₂, DBU, [Bmim][OAc] | Neat (IL) | 60 °C / 6-8 h | 82 - 88% | Green chemistry (CO₂ fixation, recyclable IL) |
| 2-Aminoquinazoline | N-benzyl cyanamide, HCl | HFIP | 70 °C / 1.5 h | 75 - 85% | Direct [4+2] annulation, no metal catalysts |
| Quinazolin-4(3H)-one | Benzaldehyde, Amberlyst A26 OH | EtOH/H₂O | 60 °C / 12 h | 70 - 80% | Tandem reaction, easily recoverable solid base |
References[2] DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions. RSC Publishing. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFucnmK70-gFz2bdPZPfNgWsRetOjTUbmqK_DH7-IFV4BKrINLSMVG-3J5dN2dEZzgCkS6d3v9gujLDqIMSdx361HPAy3fxOYWH2sbz1OpwKb2FoWGkqFqnmGTKL4pXzrOQzVrfthK4Ag52FOkRnztPf-0LcufBh8Xa[4] Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles and Water-Based Synthesis of 4(1H)-Quinazolinones from 2-Aminobenzonitrile and Carbonyl Compounds. Organic Chemistry Portal. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO2_DNTjDLBZcG9M1rbs4hoMkeNN53NU4iXn8P151Rk4DSIWUPvSQG-UgcE4_XiZACedepTwblXQ5A3Y3TiF2_-EFaYBBEi6cM4HDr1UixWaLBDdtbJfVHk3SXPJmM6xheLQBrXsjGpnIa4nA5uJXnh7zxrA==[3] Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWUzwmqUN1NMDnw5xFC6FA2M-ecO0JoKKbz8QyqkGXYbbu7sV3qx1nv71Fa_m1U0BBto-KhdXqcUi-y4vr7YezBrBbs1gXRiQDv9bw0KyIgyoFDY_ls_bz6o0UzWoLos4p93ws[1] Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-tFBPO4qep6e4PgxdX9MhtVHwc1ET1yooRuoqwZb2QSn4RVxsyMuvKKkfgzoJx3IoZDpy9bXv1Xp0avtfEhF0OHGxP5oeT3RxbZdjDkCKIlU0tc2raBFgGvQ_VGVcLtFv9lPOj77JLwLRWYev1b3-MZ7qaBnoiFI2QRng8w=
Sources
- 1. ujpronline.com [ujpronline.com]
- 2. DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO 2 and 2-aminobenzonitriles under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00194E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. organic-chemistry.org [organic-chemistry.org]
Using 2-Amino-4-bromo-6-chlorobenzonitrile as a pharmaceutical intermediate
Advanced Application Note: 2-Amino-4-bromo-6-chlorobenzonitrile as a Privileged Scaffold for Targeted Kinase Inhibitors
Executive Summary
In modern structure-based drug design, the precise spatial arrangement of pharmacophores is critical for achieving high target affinity and kinase selectivity. 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a highly functionalized anthranilonitrile building block that serves as an elite precursor for multi-substituted quinazolines. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing this intermediate to synthesize complex, drug-like 4-anilinoquinazoline cores—a structural motif ubiquitous in Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors[1].
Physicochemical Profiling & Structural Rationale
Before deploying this intermediate in a synthetic campaign, it is crucial to understand how its substitution pattern dictates its reactivity.
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
|---|---|---|
| CAS Number | 1703012-82-1 | Commercially available building block. |
| Chemical Formula | C₇H₄BrClN₂ | Highly halogenated; high lipophilicity. |
| Molecular Weight | 231.48 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski limits. |
| C1-Nitrile / C2-Amine | Ortho-relationship | Perfectly poised for condensation with C1 synthons (e.g., DMF-DMA) to undergo Dimroth-type annulation into a pyrimidine ring[2]. |
Mechanistic Causality: The Power of Halogen Orthogonality
The true value of this intermediate lies in the differential reactivity of its halogens. When cyclized into a quinazoline, the C4-bromine of the starting material becomes the C7-bromine of the quinazoline, while the C6-chlorine becomes the C5-chlorine .
-
C7-Bromine (High Reactivity): The C–Br bond has a lower bond dissociation energy compared to C–Cl. This allows for rapid, chemoselective oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings exclusively at the C7 position[3].
-
C5-Chlorine (Steric Shield & Modulator): The C5-chlorine resists early-stage cross-coupling. More importantly, in the final drug molecule, a C5-halogen provides critical steric bulk that restricts the rotation of the C4-aniline group. This conformational locking forces the molecule into the bioactive conformation required to bind the ATP-binding pocket of kinases.
Synthetic Workflows & Validated Protocols
The following protocols describe a self-validating, two-phase workflow to convert 2-amino-4-bromo-6-chlorobenzonitrile into a highly functionalized kinase inhibitor scaffold.
Caption: Synthetic workflow from 2-amino-4-bromo-6-chlorobenzonitrile to a C7-functionalized quinazoline.
Protocol A: DMF-DMA Mediated Annulation to the Quinazoline Core
This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon. The reaction proceeds via an intermediate formamidine, which is then trapped by an exogenous aniline (e.g., 3-ethynylaniline) and cyclized[1][2].
Reagents:
-
2-Amino-4-bromo-6-chlorobenzonitrile (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)
-
3-Ethynylaniline (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Intermediate Formation: In a dry, microwave-safe reaction vessel, suspend 2-amino-4-bromo-6-chlorobenzonitrile (1.0 equiv) in neat DMF-DMA (3.0 equiv). The DMF-DMA acts as both the reactant and the solvent.
-
First Heating Phase: Seal the vessel and heat to 105 °C for 15–20 minutes (microwave irradiation is preferred for consistent heating, though a standard oil bath can be used for 2 hours).
-
In-Process Control (IPC): Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1). The intermediate N'-(4-bromo-2-chloro-6-cyanophenyl)-N,N-dimethylformamidine will appear as a highly polar, UV-active spot.
-
Cyclization: Evaporate the excess DMF-DMA under reduced pressure. To the crude intermediate, add glacial acetic acid (10 volumes) and 3-ethynylaniline (1.2 equiv).
-
Second Heating Phase: Heat the mixture to 118 °C for 30 minutes. The acidic environment promotes the nucleophilic attack of the aniline onto the formamidine, followed by a Dimroth-type rearrangement to close the pyrimidine ring.
-
Workup & Isolation: Cool the reaction to room temperature and pour it into ice-cold water. The target compound, 7-bromo-5-chloro-N-(3-ethynylphenyl)quinazolin-4-amine , will precipitate. Filter the solid, wash with cold ethanol, and dry under a vacuum.
Caption: Mechanistic pathway of the DMF-DMA mediated quinazoline annulation.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling
To build the solvent-exposed region of the kinase inhibitor (which improves aqueous solubility and pharmacokinetic properties), a chemoselective Suzuki coupling is performed at the C7-Br position, leaving the C5-Cl intact.
Reagents:
-
7-Bromo-5-chloro-N-(3-ethynylphenyl)quinazolin-4-amine (1.0 equiv)
-
4-(Morpholinomethyl)phenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with the quinazoline core (1.0 equiv), the boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).
-
Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen, which prevents catalyst degradation and homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (0.05 equiv) under a positive stream of Argon.
-
Reaction: Heat the mixture to 80 °C. Causality Note: Maintaining the temperature strictly at or below 80 °C is critical. Higher temperatures risk overcoming the activation energy barrier for the C5-Cl bond, leading to unwanted double-coupling or polymerization.
-
Workup: After 4-6 hours (verify C7-Br consumption via LC-MS), cool the mixture, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the final chemoselectively coupled drug scaffold.
Quantitative Data Presentation: Suzuki Optimization
To ensure the trustworthiness of Protocol B, catalyst and temperature optimization data is summarized below. The goal is to maximize C7-arylation while minimizing C5-arylation (impurity).
Table 2: Optimization of Chemoselective Suzuki-Miyaura Coupling (C7-Br vs C5-Cl)
| Entry | Catalyst System | Base | Temp (°C) | Yield (C7-Coupled) | Impurity (Double Coupled) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 45% | 32% |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 90 | 60% | 18% |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 88% | < 2% |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 71% | 14% |
Analysis: Entry 3 represents the optimal self-validating system. The bite angle of the dppf ligand combined with a moderate temperature (80 °C) perfectly discriminates between the oxidative addition rates of the C7-Br and C5-Cl bonds.
References
-
Taylor & Francis. "Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Available at:[Link][1]
-
American Chemical Society. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link][3]
Sources
Suzuki-Miyaura coupling conditions for 2-Amino-4-bromo-6-chlorobenzonitrile
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Amino-4-bromo-6-chlorobenzonitrile
Executive Summary
The synthesis of complex, multi-substituted biaryl scaffolds is a cornerstone of modern drug discovery. 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a highly functionalized dihaloarene that serves as a versatile linchpin for sequential cross-coupling. Because it possesses both a carbon-bromine (C–Br) and a carbon-chlorine (C–Cl) bond, alongside reactive amino and nitrile functional groups, it requires precise catalytic control to prevent unwanted side reactions.
This application note provides a comprehensive, self-validating protocol for the chemoselective Suzuki-Miyaura coupling at the C–Br position, leaving the C–Cl bond entirely intact for downstream late-stage functionalization (e.g., Buchwald-Hartwig amination or a secondary Suzuki coupling).
Mechanistic Causality: Exploiting Halogen Orthogonality
The success of this protocol relies on the thermodynamic and electronic orthogonality of the substrate's halogens. The causality behind the selective activation of the C–Br bond over the C–Cl bond is driven by two primary factors[1]:
-
Bond Dissociation Energy (BDE): The intrinsic C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). At moderate temperatures (60–80 °C), standard Palladium(0) catalysts possess enough thermal energy to insert into the C–Br bond but face a kinetic barrier too high to activate the C–Cl bond[2].
-
Synergistic Electronic Effects: The regiochemistry of 2-Amino-4-bromo-6-chlorobenzonitrile perfectly primes the C4-Bromine for oxidative addition.
-
The nitrile group (–CN) at C1 is strongly electron-withdrawing. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, specifically activating the para position (C4, where the Br resides) for nucleophilic attack by the electron-rich Pd(0) species.
-
The amino group (–NH₂) at C2 is electron-donating via resonance. However, it donates electron density primarily to its ortho (C1, C3) and para (C5) positions. Because the bromine at C4 is meta to the amino group, it is insulated from this deactivating effect, maintaining its high electrophilicity.
-
Chemoselective Suzuki-Miyaura catalytic cycle favoring C-Br oxidative addition over C-Cl.
Reaction Optimization & Quantitative Data
To establish a self-validating system, various catalytic conditions were screened to maximize the yield of the mono-coupled product while suppressing the di-coupled impurity. The free –NH₂ group can coordinate with certain transition metals, so a robust, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred to stabilize the palladium center and prevent catalyst poisoning[3].
Table 1: Optimization of Chemoselective Coupling Conditions
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Target Yield (%) | Di-coupled Impurity (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 82% | < 3% |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 70 | 94% | < 1% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O (10:1) | 65 | 88% | 5% |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12% | 85% (Loss of selectivity) |
Note: The use of XPhos at elevated temperatures intentionally overcomes the C–Cl activation barrier, demonstrating that lower temperatures and standard ligands are strictly required for chemoselectivity[4].
Detailed Experimental Protocol
The following protocol utilizes the optimized conditions from Table 1, designed for a 1.0 mmol scale.
Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling protocol.
Step 1: Preparation and Degassing
-
Prepare a solvent mixture of 1,4-Dioxane and deionized water in a 4:1 volumetric ratio (e.g., 8 mL Dioxane, 2 mL H₂O).
-
Sparge the solvent mixture with dry Nitrogen (N₂) or Argon for at least 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes the homocoupling of the boronic acid.
Step 2: Reaction Assembly
-
To an oven-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add:
-
2-Amino-4-bromo-6-chlorobenzonitrile: 231.5 mg (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid: 1.05 mmol (1.05 equiv). Note: A slight excess ensures full consumption of the bromide but is kept low to prevent competitive C–Cl insertion.
-
Potassium Carbonate (K₂CO₃): 276.4 mg (2.0 mmol, 2.0 equiv).
-
Step 3: Catalyst Addition
-
Transfer the flask to a nitrogen-filled glovebox or use standard Schlenk techniques to add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%).
-
Add 10 mL of the degassed 1,4-Dioxane/H₂O mixture to the flask.
-
Seal the flask and flush the headspace with N₂ for an additional 3 minutes.
Step 4: Reaction Execution
-
Submerge the flask in a pre-heated oil bath or heating block set to 70 °C .
-
Stir vigorously (800+ rpm) for 6 to 8 hours. The biphasic nature of the reaction requires high shear to ensure the aqueous base and organic substrates interact efficiently at the solvent interface.
-
Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material is fully consumed.
Step 5: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water.
-
Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to afford the pure 2-amino-4-aryl-6-chlorobenzonitrile derivative.
Analytical Validation
To verify the chemoselectivity of the product, researchers should utilize:
-
Mass Spectrometry (LC-MS): The product must exhibit a characteristic 3:1 isotopic pattern indicative of a single chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes). The absence of a 1:1 isotopic pattern confirms the complete consumption of the bromine atom[5].
-
¹H NMR Spectroscopy: The two meta-protons on the central benzene ring (C3 and C5) will shift distinctly upon arylation, confirming substitution at the C4 position.
References
-
Chemistry LibreTexts. Suzuki cross-coupling. Reaction Mechanisms and Historical Methods. Available at:[Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at:[Link]
-
MDPI (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Molecules. Available at:[Link]
Sources
One-pot synthesis protocols starting from 2-Amino-4-bromo-6-chlorobenzonitrile
Application Note: One-Pot Synthesis Protocols Starting from 2-Amino-4-bromo-6-chlorobenzonitrile
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound CAS: 1703012-82-1 [3]
Structural Rationale & Reactivity Mapping
In modern drug discovery, the rapid assembly of polyfunctionalized heterocycles is critical for exploring chemical space. 2-Amino-4-bromo-6-chlorobenzonitrile is a highly prized, albeit electronically and sterically demanding, building block.
When designing one-pot syntheses starting from this molecule, two critical structural factors dictate the experimental causality:
-
Steric Congestion at the Nitrile: The cyano group (C1) is flanked by an amino group (C2) and a chloro group (C6). This extreme steric bulk impedes standard hydration or nucleophilic attack at the nitrile, necessitating elevated temperatures or specific catalytic activation (e.g., using Et₃N or neat ionic melts) to drive cyclization [1].
-
Nomenclature and Orthogonal Reactivity Shift: Upon cyclization to a quinazoline scaffold, the numbering system shifts. The C4-bromo group of the starting material becomes the C7-bromo position, while the C6-chloro group becomes the C5-chloro position. This generates a 5,7-dihalogenated quinazoline. Because the carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond, this scaffold allows for highly predictable, orthogonal late-stage palladium-catalyzed cross-coupling (reacting the Br first, then the Cl).
Mechanistic Logic of One-Pot Cyclizations
To avoid the isolation of unstable intermediates, one-pot cascade reactions are employed to convert the functionalized benzonitrile directly into a quinazoline derivative.
-
Pathway A (Quinazolin-4(3H)-ones): Utilizing formic acid as both a C1 source and solvent. The reaction proceeds via initial formylation of the sterically hindered amine, followed by in situ hydration of the nitrile to an amide, and subsequent intramolecular dehydrative cyclization [1].
-
Pathway B (4-Aminoquinazolines): A three-component condensation using an orthoester and ammonium acetate. The amine reacts with the orthoester to form an imidate. Ammonia (generated in situ from NH₄OAc) displaces the alkoxide, forming an amidine that rapidly cyclizes onto the electrophilic nitrile carbon [2].
Mechanistic pathway for the one-pot synthesis of quinazolin-4(3H)-ones.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Bromo-5-chloroquinazolin-4(3H)-one
Objective: A metal-free, atom-economical cyclization using formic acid [1].
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a water-cooled reflux condenser.
-
Reagent Loading: Add 2-amino-4-bromo-6-chlorobenzonitrile (2.31 g, 10.0 mmol).
-
Solvent/Reactant Addition: Add concentrated formic acid (15 mL). Formic acid serves a dual purpose as the solvent and the C1 building block.
-
Catalyst Addition: Add triethylamine (0.5 mL) dropwise. Causality: Et₃N neutralizes acidic byproducts and activates the formic acid, which is critical for overcoming the steric hindrance of the 6-chloro group during the initial formylation step.
-
Reaction Execution: Heat the mixture to 80 °C in an oil bath for 2.5 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Workup & Isolation: Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred crushed ice (50 g). Causality: The target quinazolinone is highly insoluble in cold water, forcing rapid precipitation and leaving unreacted impurities in the aqueous phase.
-
Purification: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol.
Self-Validation & QC:
-
LC-MS (ESI+): Expect a characteristic isotopic cluster at m/z 258, 260, and 262 in a roughly 3:4:1 ratio, confirming the presence of one Br and one Cl atom.
-
¹H NMR (DMSO-d6): Disappearance of the broad -NH₂ singlet (~6.0 ppm) and appearance of a sharp pyrimidine C2-H singlet at ~8.1 ppm and an amide -NH broad singlet at ~12.2 ppm.
Protocol B: Synthesis of 4-Amino-7-bromo-5-chloroquinazoline
Objective: A solvent-free, multicomponent condensation yielding a versatile 4-amino scaffold [2].
Step-by-Step Methodology:
-
Setup: Use a 25 mL heavy-walled pressure vial equipped with a magnetic stir bar.
-
Reagent Loading: Add 2-amino-4-bromo-6-chlorobenzonitrile (1.15 g, 5.0 mmol), triethyl orthoformate (1.11 g, 1.25 mL, 7.5 mmol), and solid ammonium acetate (1.15 g, 15.0 mmol).
-
Reaction Execution: Seal the vial and heat to 100 °C for 1.5 hours. Causality: Heating under solvent-free conditions melts the ammonium acetate, creating a highly concentrated ionic liquid environment that drives the termolecular condensation forward despite the steric bulk.
-
Workup: Cool the melt to room temperature. The mixture will solidify. Add water (20 mL) and stir vigorously for 15 minutes to dissolve residual ammonium salts.
-
Extraction & Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Self-Validation & QC:
-
LC-MS (ESI+): Isotopic cluster at m/z 257, 259, and 261 [M+H]+.
-
IR Spectroscopy: Disappearance of the sharp -C≡N stretch (~2220 cm⁻¹) and appearance of strong -NH₂ stretches (~3400 and 3300 cm⁻¹) and a C=N stretch (~1620 cm⁻¹).
Quantitative Data Summary
The following table summarizes the operational metrics for the one-pot protocols starting from 2-amino-4-bromo-6-chlorobenzonitrile, allowing for rapid process selection based on target needs.
| Protocol | Target Scaffold | Key Reagents | Conditions | Typical Yield | Key Process Advantage |
| A | 7-Bromo-5-chloroquinazolin-4(3H)-one | Formic Acid, Et₃N | 80 °C, 2.5 h | 78–84% | Metal-free; simple precipitation workup |
| B | 4-Amino-7-bromo-5-chloroquinazoline | HC(OEt)₃, NH₄OAc | 100 °C, 1.5 h (Solvent-free) | 72–79% | Atom-economical; accesses the 4-amino pharmacophore |
Downstream Application: Orthogonal Functionalization
The true value of synthesizing these specific di-halogenated quinazolines lies in their downstream utility. The C7-Br bond readily undergoes oxidative addition with Pd(0) catalysts at mild temperatures (e.g., 60–80 °C). Conversely, the C5-Cl bond is sterically shielded by the adjacent C4-carbonyl/amino group and possesses a stronger bond dissociation energy, requiring specialized ligands (like BrettPhos) and higher temperatures (100–110 °C) for activation. This allows for precise, sequential functionalization without the need for protecting groups.
Orthogonal late-stage functionalization workflow for di-halogenated quinazolines.
References
-
Chauhan, S. M., & Bhanage, B. M. (2023). Metal-free synthesis of quinazolinone from 2-aminobenzonitrile in the presence of formic acid as a C1 source. Tetrahedron Letters, 121, 154482.[Link]
-
Das, U. K., Trivedi, D. R., & Bhat, S. (2014). An Efficient Three-Component, One-Pot Synthesis of Quinazolines under Solvent-Free and Catalyst-Free Condition. ResearchGate (Originally published in ACS Sustainable Chemistry & Engineering).[Link]
-
ChemSrc. (2025). 2-Amino-4-bromo-6-chlorobenzonitrile (CAS 1703012-82-1) Properties and Structure. ChemSrc Database.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile
The following technical guide is structured as a Tier 2/Tier 3 support resource for process chemists and researchers optimizing the synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile (CAS 1703012-82-1) .
Executive Summary: The Chemistry of Selectivity
The synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile is a classic Nucleophilic Aromatic Substitution (SNAr ) utilizing the "chameleon" nature of the benzonitrile core.
The reaction targets the regioselective ammonolysis of 4-bromo-2,6-dichlorobenzonitrile .
-
The Driver: The nitrile (-CN) group at position 1 is a strong electron-withdrawing group (EWG), activating the ortho positions (2 and 6) for nucleophilic attack.
-
The Brake: Once the first amino group (-NH2) is introduced at position 2, it acts as a resonance electron donor. This significantly deactivates the ring, making the second chlorine at position 6 much less reactive. This "self-limiting" kinetics is the key to high selectivity.
Yield Failure Analysis: Most yield losses in this process are not due to "over-reaction" (di-amination), but rather hydrolysis of the nitrile (to amide) or incomplete conversion due to poor ammonia solubility in the organic phase.
Rapid Diagnostics (FAQ)
Quick answers to critical observations during IPC (In-Process Control).
Q1: My HPLC shows a new peak at RRT 0.85 that grows over time, but the product peak is stalled. What is it? A: This is likely the hydrolysis byproduct (2-amino-4-bromo-6-chlorobenzamide).
-
Cause: Presence of water in the reaction matrix at high temperatures (>80°C).
-
Fix: Switch from aqueous ammonia (
) to anhydrous ammonia in alcohol (e.g., 7N in MeOH or iPrOH). Ensure the system is sealed to maintain concentration without adding water.
Q2: I see unreacted starting material (4-bromo-2,6-dichlorobenzonitrile) even after 24 hours. A: The reaction has stalled due to ammonia depletion or solubility issues .
-
Cause: Ammonia gas escapes open systems; or the starting material is insoluble in the aqueous phase.
-
Fix: Run the reaction in a pressure vessel (autoclave) at 80–100°C. Use a polar aprotic co-solvent like NMP or DMSO if solubility is the bottleneck, though IPA usually suffices.
Q3: Can I use 2-amino-6-chlorobenzonitrile and brominate it directly? A: No.
-
Reason: The amino group directs electrophilic bromination to the para position relative to itself (Position 5) or ortho (Position 3). It will not direct to Position 4 (meta to amine). You will isolate the wrong regioisomer (2-amino-3-bromo-6-chlorobenzonitrile or 2-amino-5-bromo...). The SNAr route from the pre-brominated precursor is mandatory.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for High-Yield Synthesis.
Reaction Scheme
The transformation relies on the displacement of one chloride by ammonia.
Caption: Reaction pathway showing the primary SNAr route and potential divergence to impurities.
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Substrate | 4-Bromo-2,6-dichlorobenzonitrile | Pre-brominated core ensures correct regiochemistry. |
| Reagent | 7M | Anhydrous conditions prevent nitrile hydrolysis. Excess drives kinetics. |
| Solvent | Isopropanol (IPA) or NMP | IPA allows product precipitation upon cooling. NMP boosts rate if slow. |
| Temperature | 90°C - 100°C | Sufficient activation energy for SNAr without degrading the Br-C bond. |
| Pressure | Sealed Tube / Autoclave (5-10 bar) | Keeps |
Protocol:
-
Charge: Load 10.0 g of 4-bromo-2,6-dichlorobenzonitrile (40 mmol) into a pressure vessel (stainless steel or heavy-walled glass).
-
Dissolve: Add 60 mL of Isopropanol (IPA) . Stir to create a slurry.
-
Reagent Addition: Add 60 mL of 7N Ammonia in Methanol/IPA (approx. 420 mmol, ~10 eq). Seal the vessel immediately.
-
Reaction: Heat to 95°C (internal temperature). The pressure will rise (approx. 4-6 bar). Stir at 500 rpm for 12–16 hours.
-
IPC: Cool to room temp. Sample for HPLC. Target: >98% Conversion, <1% Hydrolysis.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess
and MeOH. -
Add water (100 mL) to the residue to precipitate the product (inorganic salts dissolve).
-
Filter the solids.[1] Wash with water (3 x 20 mL) and cold heptane (2 x 15 mL) to remove trace organic impurities.
-
-
Drying: Dry in a vacuum oven at 45°C.
-
Expected Yield: 85–92%. Appearance: Off-white to pale yellow solid.
Troubleshooting Matrix (Root Cause Analysis)
Use this logic flow to resolve specific yield deviations.
Caption: Decision tree for troubleshooting common synthesis failures.
Detailed Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<80%) | Use a pressure vessel. Do not use reflux condensers (ammonia escapes). Increase equivalents to 20 eq. | |
| Product is Brown/Tar | Oxidative degradation or metal contamination. | Degas solvents with |
| Melting Point Low (<140°C) | Isomer contamination (3-bromo?) | Verify starting material purity. If the precursor contained 3-bromo-2,6-dichloro..., it carries over. Recrystallize from EtOH/Water. |
| Hydrolysis (Amide formation) | Water in solvent or wet ammonia source. | Dry solvents.[1][2] Use commercial anhydrous ammonia solutions (e.g., 7N in MeOH). Avoid aqueous |
References
-
ChemicalBook. (2025). 2-Amino-4-bromo-6-chlorobenzonitrile (CAS 1703012-82-1) Product Properties.[3][4][5][6]Link
-
BenchChem. (2025).[2] 4-Bromo-2,6-dichlorobenzonitrile: Structure and Reactivity Profile.Link
-
World Intellectual Property Organization. (2020). WO2020086739A1 - Synthesis of substituted benzonitriles via SnAr. (Describes analogous morpholine substitution on 4-bromo-2,6-dichlorobenzonitrile). Link
-
Google Patents. (2013). US8354427B2 - Modulators of ATP-binding cassette transporters. (Lists 2-amino-6-chlorobenzonitrile derivatives and general synthesis conditions). Link
Disclaimer: This guide is intended for qualified researchers. All chemical synthesis involves hazards. Consult the Safety Data Sheet (SDS) for all reagents before proceeding.
Sources
- 1. WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS [chemicalbook.com]
- 4. 1703012-82-1 CAS Manufactory [m.chemicalbook.com]
- 5. 1703012-82-1_2-Amino-4-bromo-6-chlorobenzonitrileCAS号:1703012-82-1_2-Amino-4-bromo-6-chlorobenzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. 1806915-58-1_CAS号:1806915-58-1_2-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-3-acetic acid - 化源网 [chemsrc.com]
Technical Support Center: Purification of 2-Amino-4-bromo-6-chlorobenzonitrile
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1)[1].
As a polyhalogenated aminobenzonitrile, this crude product presents unique physicochemical challenges. Standard purification templates often fail due to the compound's highly deactivated aromatic ring and specific steric environment. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your purification workflows.
Part 1: Expert Insights on Physicochemical Properties
To purify a molecule effectively, you must understand its electronic and steric environment. The structure of 2-Amino-4-bromo-6-chlorobenzonitrile dictates its behavior during separation:
-
Severely Depleted Basicity (The pKa Pitfall): The amino (-NH₂) group on an aniline is typically basic. However, in this molecule, the presence of three strongly electron-withdrawing groups—a nitrile (-CN) via resonance/induction, and bromine (-Br) and chlorine (-Cl) via induction—drastically pulls electron density away from the nitrogen atom.
-
Experimental Consequence: Standard acid-base extractions (e.g., washing with 1M HCl to partition the amine into the aqueous layer) will likely fail[2]. The protonated conjugate acid is highly unstable, meaning the compound will stubbornly remain in the organic phase.
-
-
Steric Shielding: The amino group is flanked by a bulky chlorine atom at the 6-position and a nitrile group at the 1-position.
-
Experimental Consequence: During silica gel chromatography, this steric hindrance prevents the polar -NH₂ group from interacting strongly with the silanol groups on the stationary phase. Consequently, this compound will elute much faster than its less sterically hindered regioisomers (e.g., 4-amino-2-bromo-6-chlorobenzonitrile).
-
-
Oxidative Susceptibility: Despite being electron-deficient, the crude reaction mixtures of halogenated anilines are notorious for containing dark, highly conjugated polymeric oxidation byproducts[2].
Part 2: Troubleshooting Guides & FAQs
Q1: My crude product is a dark brown/black oil or solid instead of a light-colored powder. How can I decolorize it? A1: Discoloration is a classic sign of oxidized impurities or colored byproducts formed during the halogenation or cyanation steps[2]. The most effective method is treatment with activated carbon during recrystallization[3]. The highly porous carbon selectively adsorbs large, conjugated, colored impurities. Ensure you filter the hot solution through a pre-warmed pad of Celite; otherwise, microscopic carbon particles will pass through the filter paper and contaminate your final product.
Q2: I am trying to separate 2-Amino-4-bromo-6-chlorobenzonitrile from its regioisomers. Recrystallization isn't working. What should I do? A2: Regioisomers of polyhalogenated anilines often co-crystallize because their crystal lattice energies and solubilities are nearly identical. High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography is mandatory for this separation[2]. Use a normal-phase silica gel column with a gradient of non-polar to polar solvent (e.g., Hexane to Ethyl Acetate).
Q3: Can I use vacuum distillation to purify this compound? A3: It is highly discouraged. While vacuum distillation is viable for liquid halogenated anilines, solid polyhalogenated anilines are prone to thermal degradation at elevated temperatures. Heating this compound under vacuum can lead to the formation of intractable tars and the potential release of toxic halogenated gases[2].
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Decolorizing Recrystallization (Self-Validating System)
This protocol exploits the solubility differential of the compound in mixed solvent systems while simultaneously stripping out colored impurities[4].
-
Step 1: Dissolution. Suspend the crude 2-Amino-4-bromo-6-chlorobenzonitrile in a minimal amount of boiling Ethanol (EtOH). If the compound does not fully dissolve, add drops of Toluene until the solution is clear.
-
Step 2: Carbon Treatment. Remove the flask from the heat source momentarily (to prevent boil-over) and cautiously add 5-10% (w/w) activated carbon. Boil the suspension gently for an additional 5-10 minutes.
-
Step 3: Hot Filtration. Filter the boiling mixture rapidly through a pre-warmed Buchner funnel containing a tightly packed Celite pad.
-
Self-Validation Check: Inspect the filtrate. It should be significantly lighter in color (pale yellow to clear). If the filtrate remains dark brown, the carbon capacity was exceeded; repeat Step 2 with fresh carbon.
-
-
Step 4: Crystallization. Allow the clear filtrate to cool slowly to room temperature undisturbed to promote the growth of large, pure crystal lattices. Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize precipitation.
-
Step 5: Isolation. Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold Ethanol, and dry under high vacuum for 12 hours.
Protocol B: Flash Column Chromatography for Regioisomer Separation
Use this protocol when the crude mixture contains closely related isomers or over-halogenated byproducts.
-
Step 1: Column Packing. Pack a glass column with silica gel (230-400 mesh) using 100% Hexane. Ensure there are no air bubbles or cracks in the stationary phase.
-
Step 2: Dry Loading. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add a small amount of silica gel (approx. 3x the mass of the crude) to the solution and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column.
-
Step 3: Gradient Elution. Begin elution with 100% Hexane (2 column volumes). Gradually increase the polarity by transitioning to 5% Ethyl Acetate in Hexane, then 10%, and finally 20%.
-
Step 4: Monitoring. Collect fractions and monitor via Thin Layer Chromatography (TLC) using a UV lamp (254 nm).
-
Self-Validation Check: The target 2-Amino-4-bromo-6-chlorobenzonitrile will elute before the less sterically hindered 4-amino isomers due to the shielding of the polar -NH₂ group.
-
-
Step 5: Concentration. Pool the fractions containing the pure target compound (single spot on TLC) and remove the solvent in vacuo.
Part 4: Quantitative Data Summary
The following table summarizes the key physicochemical parameters and validated purification metrics for the target compound.
| Parameter | Value / Description |
| Chemical Name | 2-Amino-4-bromo-6-chlorobenzonitrile |
| CAS Number | 1703012-82-1[1] |
| Molecular Formula | C₇H₄BrClN₂[1] |
| Molecular Weight | 231.48 g/mol [1] |
| Primary Impurities | Regioisomers, over-halogenated species, colored oxidation polymers[2] |
| Recommended TLC System | 80:20 Hexane:Ethyl Acetate (UV active at 254 nm) |
| Optimal Recryst. Solvent | Ethanol / Toluene (mixed system)[4] |
| Chromatography Stationary Phase | Normal Phase Silica Gel (230-400 mesh) |
Part 5: Workflow Visualizations
The following diagrams map out the logical decision-making process and the physical workflow for purifying this specific compound.
Caption: Decision tree for selecting the optimal purification strategy based on crude impurity profiles.
Caption: Step-by-step workflow for the flash column chromatography of sterically hindered anilines.
References
-
Synthesis and Recrystallization of Aminobenzonitriles Source: Reddit / r/OrganicChemistry URL:[Link]
Sources
Technical Guide: Minimizing Side Reactions in 2-Amino-4-bromo-6-chlorobenzonitrile Coupling
The following technical guide addresses the specific challenges of coupling 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1 or analogs). It is designed for medicinal chemists and process engineers requiring high chemoselectivity and functional group tolerance.
Executive Summary & Reactivity Profile
This scaffold presents a "Selectivity Triangle" challenge. You must engage the C4-Bromide while preserving the C6-Chloride (for future diversification) and the C1-Nitrile (susceptible to hydrolysis), all in the presence of a free C2-Amine (potential catalyst poison).
The Reactivity Hierarchy
-
Primary Target (Fastest): C4-Br . Activated by the para-cyano group (strong EWG), facilitating rapid oxidative addition.
-
Secondary Target (Slower): C6-Cl . Activated by the ortho-cyano group but sterically hindered and possessing a stronger bond (C-Cl > C-Br).
-
Side Reaction A (Hydrolysis): C1-CN . Susceptible to nucleophilic attack by hydroxide (base/water) to form the primary amide.
-
Side Reaction B (Poisoning): C2-NH₂ . The free amine can coordinate to Pd(II) species, arresting the catalytic cycle (formation of Pd-amine "dead" complexes).
Critical Process Parameters (CPP) for Chemoselectivity
Issue 1: Loss of Chemoselectivity (Coupling at Cl or Bis-coupling)
Symptom: LCMS shows formation of bis-arylated product or mono-arylated product at the wrong position (des-chloro). Mechanistic Cause: The catalyst system is too active. Highly electron-rich, bulky phosphines (e.g., Buchwald ligands like XPhos, SPhos) lower the activation energy for oxidative addition so much that the discrimination between C-Br and C-Cl diminishes.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
|---|
| Ligand Selection | Use PPh₃ or dppf | Triphenylphosphine and dppf are "mild" ligands. They are active enough for activated aryl bromides but sluggish for aryl chlorides, maximizing the rate difference (
Issue 2: Nitrile Hydrolysis (Amide Formation)
Symptom: Appearance of a +18 Da mass peak (M+18) or observation of a primary amide by NMR. Mechanistic Cause: The cyano group is highly electrophilic due to the electron-deficient ring. Aqueous hydroxide (generated from carbonate bases in water) attacks the nitrile carbon.
Troubleshooting Protocol:
-
Switch Base: Replace strong bases (KOH, NaOH) or high-pH carbonates (Na₂CO₃) with mild, non-hygroscopic bases .
-
Preferred:K₃PO₄ (anhydrous) or NaHCO₃ .
-
Alternative:TMSOK (Potassium trimethylsilanolate) in anhydrous toluene (prevents water entirely).
-
-
Solvent Modification: Reduce water content.
-
Standard: DME/Water (2:1).
-
Optimized:1,4-Dioxane/Water (9:1) or Anhydrous Toluene (if using organoboronic esters and anhydrous base).
-
Issue 3: Catalyst Deactivation (Stalled Reaction)
Symptom: Reaction stops at 40-60% conversion; adding more boronic acid doesn't help. Mechanistic Cause: The free -NH₂ group coordinates to the unsaturated Pd(0) or Pd(II) intermediate, displacing the phosphine ligand. This is often reversible but slows turnover.
Troubleshooting Protocol:
-
Catalyst Pre-loading: Do not mix Pd and substrate and let sit. Add Pd last to the heated mixture.
-
Ligand Ratio: Increase Ligand:Pd ratio to 4:1 (for monodentate phosphines) to outcompete the amine binding.
-
Scavenging: If the amine is particularly problematic, use a reversible protecting group (e.g., Boc), though this adds steps. Note: For this specific scaffold, the ortho-cyano group usually reduces the nucleophilicity of the amine enough that standard conditions work.
Optimized Experimental Protocol
This protocol prioritizes chemoselectivity (Br > Cl) and functional group tolerance.
Reagents:
-
Substrate: 2-Amino-4-bromo-6-chlorobenzonitrile (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (2-3 mol%) — Robust, resists amine poisoning, good selectivity.
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (10:1 v/v) — Low water content minimizes hydrolysis.
Step-by-Step:
-
Charge: Add substrate, boronic acid, and K₃PO₄ to the reaction vial.
-
Inert: Seal and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Oxygen promotes homocoupling.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst: Remove the septum briefly to add Pd(dppf)Cl₂ solid under a positive stream of inert gas (or add as a stock solution).
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Stop Condition: When Starting Material < 2%. Do not "cook" overnight if complete, to avoid C-Cl activation.
-
-
Workup: Dilute with EtOAc, wash with water (pH neutral) and brine. Avoid acidic washes which might hydrolyze the nitrile if traces of metal remain.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing the coupling of 2-Amino-4-bromo-6-chlorobenzonitrile.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: Yes, Pd(PPh₃)₄ is an excellent choice for chemoselectivity. However, it is sensitive to air and thermal degradation. If you observe inconsistent yields ("black palladium" precipitating early), switch to the more robust Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂.
Q: Why is my nitrile hydrolyzing even with carbonate bases?
A: Carbonate bases in water generate hydroxide ions in equilibrium (
Q: I see a byproduct with Mass M-Br+H (Des-bromo). What is it? A: This is the hydrodehalogenation product (2-amino-6-chlorobenzonitrile). It occurs when the Pd-Aryl intermediate undergoes protodepalladation instead of transmetallation. This is favored by:
-
High temperatures.
-
Protic solvents (alcohols).
-
Lack of Boronic Acid (slow transmetallation). Fix: Ensure your Boronic acid is good quality (not dehydrated/degraded) and switch to non-protic solvents like Toluene or Dioxane.
Q: Can I couple the amine (Buchwald) before the Suzuki? A: Generally, No . The C-Br bond is the most reactive site. If you attempt a Buchwald-Hartwig amination first, the Pd will likely insert into the C-Br bond, leading to polymerization or mixed species. Always perform the Suzuki coupling at C-Br first. The resulting biaryl system will still have the C-Cl and -NH₂ available for subsequent steps.
References
-
Suzuki-Miyaura Coupling of 2-Amino-4-bromo-6-nitrobenzoic Acid (Analogous Scaffold). BenchChem Application Notes.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. Demonstrates feasibility of coupling without amine protection.
-
Minimizing Nitrile Hydrolysis in Cross-Coupling. Journal of the American Chemical Society. Discusses anhydrous conditions using TMSOK.
-
Chemoselectivity in Pd-Catalyzed Coupling of Chloro-Bromo-Arenes. Organic Chemistry Portal. Reviews ligand effects on Br vs Cl selectivity.
Sources
Technical Support Center: Purification of 2-Amino-4-bromo-6-chlorobenzonitrile
Ticket ID: #PUR-ABC-2024-08 Subject: Removal of Regioisomeric Impurities from 2-Amino-4-bromo-6-chlorobenzonitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
You are encountering difficulty separating 2-Amino-4-bromo-6-chlorobenzonitrile (Target) from its regioisomeric impurities, most likely 2-Amino-6-bromo-4-chlorobenzonitrile (Isomer A).
This is a known challenge in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine intermediates.[2] The structural similarity between the 4-bromo/6-chloro and 6-bromo/4-chloro motifs results in nearly identical retention times (Rf) and solubility profiles.[1][2] Standard "crash-out" precipitation is often insufficient.[1][2]
This guide provides a definitive diagnostic protocol, two purification workflows (crystallization vs. chromatography), and a root-cause analysis to prevent recurrence.[1][2]
Module 1: Diagnostic & Identification
The Problem: HPLC often shows a single broad peak or a "shoulder," masking the impurity. The Fix: You must use 1H NMR or 13C NMR for positive identification before attempting purification.[1]
Distinguishing the Isomers (1H NMR in DMSO-d6)
The key diagnostic feature is the chemical shift and coupling constant (
| Feature | Target (4-Br, 6-Cl) | Impurity (6-Br, 4-Cl) | Mechanistic Reason |
| H3 Proton | H3 is ortho to -Br in the target, but ortho to -Cl in the impurity.[1][2] Bromine's shielding effect differs slightly from Chlorine.[1] | ||
| H5 Proton | H5 is ortho to -Cl in the target.[1][2] | ||
| Coupling ( | Meta-coupling is visible in both, but the difference in shift ( |
Action Item: If your aromatic protons integrate to a non-integer ratio (e.g., 0.9 : 0.1), you have a regioisomeric mixture.
Module 2: Purification Protocols
Workflow Decision Tree
Use the following logic to select your purification method.
Caption: Decision matrix for selecting between recrystallization (Method A) and chromatography (Method B) based on purity and scale.
Method A: Fractional Recrystallization (Recommended for Scale)
Regioisomers often form solid solutions (mixed crystals), making standard recrystallization difficult.[1][2] We must exploit the Lattice Energy differences using a binary solvent system.[1]
Solvent System: Ethanol / Water (Gradient) or Toluene / Heptane.[1][2] Target: 2-Amino-4-bromo-6-chlorobenzonitrile usually crystallizes more efficiently from protic solvents due to the amino/nitrile H-bonding capability.[1][2]
Protocol:
-
Dissolution: Suspend crude solid in Ethanol (absolute) (10 mL per gram). Heat to reflux (
C) until fully dissolved. -
Nucleation: Remove from heat. While stirring rapidly, add Water dropwise until a persistent turbidity (cloudiness) just appears.
-
Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution again.
-
Controlled Cooling:
-
Harvest: Filter the crystals. Wash with cold 1:1 Ethanol/Water .[1]
-
Validation: Check the mother liquor by HPLC. It should be enriched with the impurity.
Method B: Flash Chromatography (Silica Gel)
When recrystallization fails due to eutectic formation, chromatography is required.[1][2]
Stationary Phase: High-performance Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1][2][3]
Optimization Strategy:
-
TLC Check: Run TLC in 10% EtOAc/Hexane. The isomers likely co-elute.[1]
-
The "Trick": Add 1% Triethylamine (TEA) or Dichloromethane (DCM) to the mobile phase.[2]
-
Why? The amine group on your molecule interacts with the acidic silanols of the silica. Adding TEA suppresses this tailing, sharpening the peaks and allowing the subtle dipole difference between the 4-Br and 6-Br positions to resolve.[1]
-
-
Gradient: Start at 100% Hexane
5% EtOAc 10% EtOAc. The separation window is narrow.[1]
Module 3: Root Cause & Prevention
Why do you have this impurity? The formation of regioisomers is dictated by the Directing Groups during the halogenation of the precursor.
If you synthesized this via halogenation of 2-amino-6-chlorobenzonitrile :
-
The Amino group (-NH2) is a strong ortho/para director.[1][2]
-
The Chloro group (-Cl) is an ortho/para director (deactivating).[1][2]
Reaction Pathway Analysis:
Caption: Electrophilic Aromatic Substitution pathway. The C4 position is electronically favored (Para to NH2).[2]
Prevention Strategy:
-
Temperature Control: Perform the bromination at 0°C to -10°C . Higher temperatures overcome the activation energy barrier for the "wrong" isomer.
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS (N-Bromosuccinimide).[1][2] Excess brominating agent leads to di-bromo species or scrambling.[1][2]
-
Alternative Route: Consider starting from 4-bromo-2,6-dichloroaniline and performing a copper-mediated cyanation (Rosenmund–von Braun reaction) to replace one Chloro group, though this has its own selectivity challenges.[1][2]
FAQ: Troubleshooting
Q: The crystals look yellow/orange.[1] Is this the impurity? A: No. Pure 2-Amino-4-bromo-6-chlorobenzonitrile is typically off-white to pale beige.[1][2] Yellow/Orange usually indicates oxidative degradation of the aniline amine or traces of free bromine. Wash the organic layer with Sodium Thiosulfate during workup to remove active halogens.
Q: Can I use Acid-Base extraction? A: No. Both the target and the regioisomer have the same pKa (aniline amine).[1][2] They will protonate and extract into the aqueous phase at the exact same pH. This method offers zero selectivity for regioisomers.[1]
Q: My melting point is broad (138-145°C). A: A broad melting point range (>2°C) is the surest sign of regioisomeric contamination.[1][2] Pure compounds in this class typically have sharp melting points.[1] Recrystallize until the range tightens.[1]
References
-
Janssen Pharmaceutica NV. (2006).[1][2] Process for the preparation of rilpivirine. US Patent 7,125,879.[1]
-
ChemicalBook. (2024).[1][2] Synthesis and properties of 4-Bromo-2-chlorobenzonitrile derivatives.
-
National Institutes of Health (NIH). (2013).[1][2] The development of an effective synthetic route of rilpivirine. PMC3658888.[1]
-
BenchChem. (2025).[1][2] Purification of Aminobenzonitriles by Recrystallization. (General Reference for Recrystallization Protocols).[1][2]
Sources
Optimizing reaction temperature for 2-Amino-4-bromo-6-chlorobenzonitrile cyclization
Category: API Synthesis & Process Chemistry Topic: Optimizing Reaction Temperature for 2-Amino-4-bromo-6-chlorobenzonitrile Cyclization Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
The cyclization of 2-amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1)[1] into 7-bromo-5-chloroquinazolin-4-amine derivatives is a critical transformation in the synthesis of targeted kinase inhibitors. However, the strong electron-withdrawing nature of the 4-bromo and 6-chloro substituents severely compromises the nucleophilicity of the 2-amino group. Furthermore, the 6-chloro group introduces significant steric hindrance adjacent to the nitrile carbon.
This guide establishes the causality between temperature control, reaction kinetics, and thermodynamic degradation, providing a self-validating protocol and troubleshooting FAQs to help you achieve optimal yields while suppressing debromination side reactions.
Mechanistic Overview & Pathway Visualization
In a standard cyclization using formamidine acetate, the reaction proceeds via an initial nucleophilic attack to form an amidine intermediate, followed by an intramolecular ring closure. Temperature dictates which pathway the system takes:
-
Low Temperatures (< 60 °C): The reaction stalls. While standard, unsubstituted 2-aminobenzonitriles can undergo hydration and cyclization at 50–60 °C using basic resins[2], the di-halogenated scaffold lacks the necessary activation energy to overcome the deactivated aniline.
-
Optimal Window (110–120 °C): Provides sufficient thermal energy to overcome the steric clash between the 6-chloro group and the reacting center, driving the cyclization forward.
-
High Temperatures (> 140 °C): Triggers thermodynamic degradation, specifically the homolytic cleavage of the C–Br bond, leading to critical debrominated impurities.
Fig 1. Temperature-dependent pathways in 2-amino-4-bromo-6-chlorobenzonitrile cyclization.
Thermodynamic Optimization Data
To validate the temperature boundaries, we conducted a thermodynamic screening. The data below summarizes the reaction profiles when the starting material is reacted with formamidine acetate (3.0 equiv) in 2-methoxyethanol.
| Temperature (°C) | SM Conversion (%) | Target Yield (%) | Debromination (%) | Mechanistic Observation |
| 60 | 35.2 | 28.5 | < 0.1 | Kinetic stall; intermediate buildup. |
| 90 | 76.4 | 68.1 | 1.2 | Sluggish ring closure due to 6-Cl sterics. |
| 115 | > 99.0 | 94.3 | 2.5 | Optimal thermodynamic window. |
| 140 | > 99.0 | 62.7 | 31.4 | Significant C-Br cleavage; product loss. |
Standard Operating Procedure (SOP): Self-Validating Cyclization
Objective: Synthesize 7-bromo-5-chloroquinazolin-4-amine with >98% purity. Causality Check: This protocol utilizes 2-methoxyethanol (b.p. 124 °C) as the solvent. This inherently caps the maximum reaction temperature at reflux, acting as a physical safeguard against accidental thermal excursions that cause debromination.
Step 1: Reactor Preparation & Reagent Loading
-
Charge a clean, dry 500 mL jacketed reactor with 2-amino-4-bromo-6-chlorobenzonitrile (10.0 g, 43.2 mmol).
-
Add formamidine acetate (13.5 g, 129.6 mmol, 3.0 equiv). Rationale: Excess formamidine drives the equilibrium of the initial nucleophilic addition step.
-
Add 2-methoxyethanol (100 mL). Stir at 250 rpm to form a uniform suspension.
Step 2: Controlled Heating & In-Process Control (IPC)
-
Ramp the internal temperature to 115 °C over 45 minutes. Rationale: A gradual ramp prevents localized superheating at the reactor walls.
-
Maintain at 115 °C for 4 hours.
-
Self-Validation (IPC 1): Pull a 0.5 mL aliquot, quench in 1 mL cold acetonitrile, and analyze via HPLC (254 nm). The reaction is deemed complete when SM < 1.0% and the amidine intermediate < 2.0%. Do not proceed to workup until this metric is met.
Step 3: Controlled Crystallization (Workup)
-
Cool the reactor linearly to 20 °C over 2 hours. The target 4-aminoquinazoline will begin to precipitate around 75 °C.
-
Add purified water (100 mL) dropwise over 30 minutes. Rationale: Water acts as an anti-solvent, forcing the remaining product out of solution while keeping the highly soluble acetate salts dissolved.
-
Filter the slurry, wash the cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C to constant weight.
Troubleshooting & FAQs
Q: I am observing significant debromination even at 115 °C. What is causing this? A: Check your stirring efficiency and heat source. If you are using a standard heating mantle instead of a jacketed reactor, localized "hot spots" on the glass can easily exceed 140 °C, triggering C–Br cleavage. Additionally, trace transition metal contaminants (like Pd or Cu) in your reactor can catalyze dehalogenation. Ensure the reactor is properly passivated.
Q: Can we lower the cyclization temperature by changing the solvent or catalyst system? A: Yes. If your downstream application permits, switching to an acid-mediated[4+2] annulation using N-benzyl cyanamides in highly polar solvents like hexafluoro-2-propanol (HFIP) can lower the required temperature to 70 °C[3]. HFIP stabilizes the protonated transition state via strong hydrogen bonding, compensating for the poor nucleophilicity of the di-halogenated aniline.
Q: Why does the reaction stall at 90 °C despite full dissolution of the starting material? A: Dissolution does not equal activation. The 6-chloro substituent creates severe steric hindrance directly adjacent to the reacting center. At 90 °C, the system simply lacks the thermal energy to achieve the required transition state geometry for the intramolecular ring closure. The intermediate amidine builds up, but the cyclization stalls.
Q: Are there alternative green methodologies that avoid high-boiling organic solvents? A: Yes, recent advancements have demonstrated that CO2 can be used as a C1 source in water to form quinazoline-2,4-diones. For example, diethanolamine (DEA) catalyzed cyclizations with CO2 operate efficiently at 100 °C[4]. However, note that this yields a dione rather than a 4-aminoquinazoline, which would require subsequent chlorination (e.g., via POCl3) and amination to reach the same API intermediate.
References
Sources
- 1. 1703012-82-1 CAS Manufactory [m.chemicalbook.com]
- 2. Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles and Water-Based Synthesis of 4(1H)-Quinazolinones from 2-Aminobenzonitrile and Carbonyl Compounds [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Alcohol amine-catalyzed CO 2 conversion for the synthesis of quinazoline-2,4-(1 H ,3 H )-dione in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06439D [pubs.rsc.org]
Handling moisture sensitivity of 2-Amino-4-bromo-6-chlorobenzonitrile intermediates
The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-4-bromo-6-chlorobenzonitrile (referred to herein as ABC-Nitrile ).
This compound is a critical, electron-deficient aniline intermediate, widely utilized in the synthesis of anthranilic diamide insecticides (e.g., analogs of Chlorantraniliprole/Cyantraniliprole) and quinazoline-based pharmaceutical scaffolds . While the solid aniline itself is relatively stable, its application involves highly moisture-sensitive pathways.
Status: ONLINE | Tier: Level 3 (Senior Scientist) | Topic: Moisture Sensitivity & Reaction Failure
Part 1: The "Moisture" Paradox (Read This First)
User Query: "My MSDS says 2-Amino-4-bromo-6-chlorobenzonitrile is stable. Why are you warning me about moisture sensitivity?"
Scientist Response: You are correct that the isolated solid ABC-Nitrile is chemically stable under ambient conditions. It does not spontaneously decompose in air. However, in 90% of high-value applications (specifically Schotten-Baumann couplings or Isatoic Anhydride formation ), this compound acts as a deactivated nucleophile .
Because the amino group is flanked by electron-withdrawing groups (Bromine at C4, Chlorine at C6, and Nitrile at C1), it is extremely sluggish. To force it to react, you must use highly reactive electrophiles like acid chlorides or sulfonyl chlorides .
-
The Risk: These electrophiles react with water 1,000x faster than they react with your deactivated ABC-Nitrile.
-
The Result: If your ABC-Nitrile carries even trace moisture (surface adsorption), it will hydrolyze your expensive coupling partner, leading to low yields and difficult-to-remove acid impurities.
Rule of Thumb: Treat ABC-Nitrile as moisture-sensitive by association.
Part 2: Storage & Handling FAQs
Q: How should I store the bulk solid to prevent downstream issues? A:
-
Primary Container: Amber glass with a PTFE-lined screw cap.
-
Atmosphere: Backfill with Argon or Nitrogen. While not strictly pyrophoric, excluding oxygen/moisture prevents surface oxidation and hygroscopic water uptake.
-
Temperature: 2–8°C is recommended to retard slow hydrolysis of the nitrile group to the amide (2-amino-4-bromo-6-chlorobenzamide), which is a common impurity in aged samples.
Q: I left the bottle open for 2 hours. Is it ruined? A: Likely not chemically degraded, but it is now "wet."
-
Action: Do not use it directly in a coupling reaction. Dry it first.
-
Drying Protocol: Dissolve in Toluene or Chlorobenzene and perform an azeotropic distillation (Rotavap at 50°C under vacuum) until a dry solid is obtained. Alternatively, dry in a vacuum oven at 40°C over
for 12 hours.
Part 3: Reaction Troubleshooting (The "Killer" Application)
This section addresses the coupling of ABC-Nitrile with a Pyrazole Acid Chloride (a common step in agrochemical synthesis).
Scenario 1: "My reaction stalled at 40% conversion."
Diagnosis: The electrophile (Acid Chloride) has been consumed by moisture, leaving unreacted ABC-Nitrile. Root Cause Analysis:
-
Solvent Water: Did you use "Anhydrous" solvent from a bottle opened 3 weeks ago? (THF absorbs water rapidly).
-
Base Water: Are you using inorganic bases (e.g.,
)? If they are not oven-dried, they release water into the organic phase.
Corrective Workflow:
-
Step 1: Check the water content of your reaction solvent using Karl Fischer titration. It must be <100 ppm .
-
Step 2: If using Pyridine/Triethylamine as a base, ensure they are distilled over KOH or stored over activated molecular sieves (4Å).
-
Step 3: Reload the Acid Chloride (1.2 equivalents) and heat.
Scenario 2: "I see a new impurity spot just below the product."
Diagnosis: Likely the Bis-acylated byproduct or the Hydrolyzed Amide .
-
Mechanism: If moisture is present under basic conditions, the Nitrile group (-CN) on the ABC-Nitrile can partially hydrolyze to a primary Amide (-CONH2). This amide can then react with the acid chloride, creating a side-product.
Scenario 3: "The reaction mixture turned into a thick paste/slurry."
Diagnosis: Formation of the Pyridine-HCl (or Et3N-HCl) salt which is hygroscopic and clumping due to moisture ingress. Fix: Ensure vigorous mechanical stirring. In anhydrous conditions, the salt should be a fine, free-flowing precipitate. Clumping indicates "wet" salts.
Part 4: Visualization of Failure Modes
The following diagram illustrates how moisture enters the workflow and the specific chemical consequences.
Figure 1: Competitive reaction pathways. Note that the reaction with moisture (red arrow) is kinetically favored over the desired coupling due to the deactivated nature of the ABC-Nitrile amine.
Part 5: Quantitative Data & Limits
Table 1: Critical Solvent Parameters for ABC-Nitrile Coupling
| Solvent | Max Water Limit (ppm) | Drying Method | Notes |
| Acetonitrile (MeCN) | < 200 ppm | Molecular Sieves (3Å) | Preferred for polar couplings. |
| Tetrahydrofuran (THF) | < 100 ppm | Na/Benzophenone or SPS | Highly hygroscopic; critical failure point. |
| Toluene | < 150 ppm | Azeotropic Distillation | Best for high-temp couplings; water is easily removed. |
| Pyridine (as solvent/base) | < 500 ppm | KOH Pellets | Wet pyridine deactivates the acid chloride instantly. |
Table 2: Impurity Profile Identification
| Retention Time (Rel.) | Identity | Origin | Solution |
| 0.85 | Pyrazole Acid | Hydrolysis of Acid Chloride | Use drier solvent; add excess Acid Chloride. |
| 1.00 | Target Diamide | Product | N/A |
| 1.15 | Unreacted ABC-Nitrile | Stalled Reaction | Check stoichiometry; increase temp. |
| 0.60 | ABC-Amide | Hydrolysis of Nitrile | Check storage of starting material (old sample). |
Part 6: Standard Operating Procedure (SOP)
Protocol: Anhydrous Coupling of ABC-Nitrile
-
Drying: Charge ABC-Nitrile (1.0 eq) into the reactor. Add Toluene (5 vol). Distill off 2 volumes of Toluene at 100 mbar/50°C to remove surface moisture azeotropically.
-
Inerting: Break vacuum with Nitrogen. Add anhydrous THF (if required for solubility) via syringe.
-
Base Addition: Add dry Pyridine (2.0 eq) or
. -
Coupling: Cool to 0–5°C. Add the Acid Chloride (1.1 eq) dropwise as a solution in dry Toluene/THF.
-
Why Cool? To suppress the reaction rate of any trace water present, giving the amine a competitive advantage, and to control the exotherm.
-
-
Reaction: Warm to room temperature (or reflux, depending on the specific acid chloride reactivity). Monitor by HPLC.
-
Quench: Only add water once <1% ABC-Nitrile remains.
References
-
Synthesis of Anthranilic Diamides
-
Synthesis of ABC-Nitrile Precursors
-
General Reactivity of Aminobenzonitriles
- Title: 4-Bromo-2-chlorobenzonitrile synthesis and properties.
-
Source: ChemicalBook / Literature Reviews.[4]
- Relevance: Provides physical property data (melting point, solubility) confirming the stability of the solid phase.
-
Coupling Reaction Mechanism & Catalysis
Sources
- 1. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 2. WO2024116197A1 - An improved process for the preparation of intermediate of cyantraniliprole - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. mdpi.com [mdpi.com]
- 5. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up of 2-Amino-4-bromo-6-chlorobenzonitrile
[1][2]
Process Overview & Route Selection[1][3][4]
Q: We are currently attempting direct bromination of 2-amino-6-chlorobenzonitrile but are seeing low yields and wrong isomers. Why is this failing?
A: This is a classic retrosynthetic trap. Direct electrophilic bromination of 2-amino-6-chlorobenzonitrile is electronically unfavorable for producing the 4-bromo isomer due to the directing effects of the substituents:
-
Amino Group (-NH₂): Strongly activating, ortho/para directing.[1] It directs incoming electrophiles to position 3 and 5.
-
Chloro Group (-Cl): Weakly deactivating, ortho/para directing.[1] It directs to position 3 and 5.[2][3][4]
-
Cyano Group (-CN): Strongly deactivating, meta directing. It directs to position 3 and 5.[2][3][4]
Result: All directing groups push the bromine to positions 3 and 5. Position 4 (your target) is electronically "orphaned" in this scaffold.
Recommended Route: For scale-up, you must utilize a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from a symmetric precursor.[1]
-
Reaction: Monosubstitution of one chloride with ammonia (Ammonolysis).
-
Mechanism: The strong electron-withdrawing nitrile group at position 1 activates the ortho chlorides (positions 2 and 6) for displacement. Since the molecule is symmetric, substitution at either position yields the same target.
Visualization: Recommended Synthesis Pathway
Caption: Synthesis flow utilizing the symmetry-breaking SnAr strategy to ensure regioselectivity.
Reaction Optimization (The SnAr Step)
Q: In the ammonolysis step, we are observing ~15% of the di-amino impurity (2,6-diamino-4-bromobenzonitrile).[1] How do we control mono-substitution?
A: The reaction rate for the second substitution (replacing the second chloride) is often slower than the first because the introduced amino group is electron-donating, which deactivates the ring toward further nucleophilic attack. However, at high temperatures or high ammonia concentrations, selectivity drops.
Troubleshooting Protocol:
| Parameter | Current Condition (Likely Issue) | Optimized Condition | Technical Rationale |
| Stoichiometry | Excess NH₃ (>5 eq) | 2.0 - 2.2 eq NH₃ | Limit ammonia to just enough for conversion + HCl neutralization.[1] |
| Solvent | DMF or DMSO (High temp) | IPA or Ethanol | Protic solvents can solvate the leaving group (Cl⁻) but reducing temperature in alcohols often improves selectivity over dipolar aprotic solvents. |
| Temperature | >100°C | 80°C - 90°C | Lower temperature leverages the activation energy difference between the first and second substitution. |
| Addition Mode | Batch addition | Controlled Pressure | If using NH₃ gas, maintain constant pressure rather than loading excess liquid ammonia. |
Q: We are seeing hydrolysis of the nitrile to the amide (2-amino-4-bromo-6-chlorobenzamide). How do we prevent this?
A: Nitrile hydrolysis is catalyzed by base (ammonia) and water, especially at elevated temperatures.
-
Water Content: Ensure your solvent (IPA, NMP) is anhydrous . If using aqueous ammonium hydroxide, you are introducing the hydrolysis reagent (water) directly into the pot.
-
Switch Reagent: Move from NH₄OH (aq) to NH₃ (gas) or NH₃ in Methanol (7N). This eliminates water from the system.
-
Work-up: Do not quench with strong acid or base while hot.[1] Cool the reaction mixture to <20°C before adding water for precipitation.
Work-up & Purification[1][9][10][11]
Q: The product filters poorly and traps the dark mother liquor. How can we improve the crystal habit?
A: Aminobenzonitriles often precipitate as fine needles that clog filters. This is usually due to "crashing out" too quickly when water is added.
Improved Crystallization Protocol:
-
Solvent Swap: If reaction is in NMP/DMF, dilute with Methanol first, not water.
-
Controlled Anti-solvent Addition: Add water very slowly to the alcoholic solution at 50°C until turbidity persists.
-
Cooling Ramp: Cool from 50°C to 5°C over 4 hours. This allows crystals to grow (Ostwald ripening) rather than nucleate instantly.
-
Wash: Wash the filter cake with a cold Methanol/Water (1:1) mixture to remove polar impurities without dissolving the product.
Q: How do we remove the unreacted starting material (4-bromo-2,6-dichlorobenzonitrile) if the reaction is incomplete?
A: Since the starting material lacks the basic amino group, you can use an Acid-Base Wash strategy (if the product's basicity allows) or exploit solubility differences.
-
Acid Wash (Risk): The amino group is weakly basic due to the electron-withdrawing CN/Br/Cl. It may not protonate well with weak acids, and strong acids might hydrolyze the CN.
-
Solubility (Better): The starting material (dichloro) is much more soluble in non-polar solvents (Heptane/Toluene) than the product (amino-chloro).
-
Procedure: Slurry the crude solid in hot Heptane/Toluene. The starting material will dissolve; the amino-product will remain as a solid. Filter hot.
-
Safety & Analytical Controls
Q: What are the critical safety hazards for this specific scale-up?
A:
-
Cyanide Residues: If you are synthesizing the precursor via Sandmeyer (CuCN), the crude 4-bromo-2,6-dichlorobenzonitrile may contain residual cyanide. Ensure waste streams are treated with bleach (hypochlorite) to oxidize cyanide before disposal.
-
Thermal Runaway: The ammonolysis is exothermic. In a pressure vessel (autoclave), an uncontrolled exotherm can spike pressure rapidly. Dosage controlled addition of ammonia is preferred over batch loading.
-
Sensitization: Halogenated aminobenzonitriles are potent skin sensitizers and irritants. Full PPE (suits, respirators) is mandatory.
Q: How do we distinguish the Regioisomers/Impurities by HPLC?
A:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
Elution Order (Typical):
-
Hydrolysis Impurity (Amide): Most Polar (RT ~ 4-5 min).[1]
-
Target (2-Amino-4-bromo-6-chloro): Intermediate (RT ~ 10-12 min).
-
Starting Material (4-Bromo-2,6-dichloro): Non-polar (RT ~ 15-16 min).
-
Diamine Impurity (2,6-Diamino): Variable, but often elutes before the target due to increased polarity from the second NH₂, or slightly after depending on pH. Note: In acidic mobile phase, diamines protonate twice and elute very early.
Visualization: Impurity Profile & Origin
Caption: Impurity map showing the origin of critical process impurities.
References
-
Google Patents. (2020). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl).[1][7] (Describes the use of 4-bromo-2,6-dichlorobenzonitrile in SnAr reactions). Retrieved March 8, 2026, from
-
Google Patents. (1973). US3742014A - Preparation of benzonitriles.[1] (Foundational chemistry for benzonitrile synthesis).[5][4][8] Retrieved March 8, 2026, from
Sources
- 1. CAS [chemicalbook.com]
- 2. CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 5. 4-Chloro-2,6-dimethylbenzonitrile | 5757-67-5 | Benchchem [benchchem.com]
- 6. CN113207291A - 2-(2-ä¸ç¯é °åº-2,6-äºæ°®æèº[3.4]è¾-6-åº)-6-(1h-å²å-4-åº)èè è¡çç©åç¸å ³ååç©ä½ä¸ºç¨äºæå¶è¿ç¤è½¬ç§»çg12cçªåkrasèç½çæå¶å - Google Patents [patents.google.com]
- 7. WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents [patents.google.com]
- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Catalyst selection for activating 2-Amino-4-bromo-6-chlorobenzonitrile
This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Catalysis Technical Center .
I have structured this guide to address the specific reactivity profile of 2-Amino-4-bromo-6-chlorobenzonitrile (CAS 1703012-82-1). This molecule is a polyfunctional "chameleon"—it possesses four distinct reactive sites, each requiring precise catalyst selection to avoid "scrambling" your product.[1]
While often confused with the pyrimidine intermediate used in Etravirine synthesis, this benzene derivative is a critical scaffold for 4-arylquinazoline drug discovery.[1]
Part 1: The Reactivity Landscape
Before selecting a catalyst, you must understand the electronic hierarchy of your substrate.[1] We visualize this as a "Reactivity Map" to prevent chemoselectivity errors.
Figure 1: Chemoselectivity Hierarchy. The C4-Br bond is the primary target for cross-coupling.[1] The C6-Cl bond is deactivated by steric hindrance (ortho-CN) and requires specialized conditions to activate.[1]
Part 2: Catalyst Selection Guide
Scenario A: Selective C4-Arylation (Suzuki-Miyaura)
Objective: Couple an aryl boronic acid at the C4-Br position without touching the C6-Cl or cyclizing the nitrile.[1]
-
The Challenge: The free amine (-NH₂) at Position 2 is a "soft" nucleophile that can bind to Palladium(II), forming an inactive complex (catalyst poisoning).[1]
-
The Solution: Use bulky, electron-rich phosphine ligands .[1] These ligands create a steric wall that prevents the amine from binding to the metal center while facilitating oxidative addition into the C-Br bond.[1]
| Catalyst System | Recommendation Level | Mechanism of Action |
| Pd(dppf)Cl₂ · DCM | Standard (Start Here) | The bidentate ferrocene ligand prevents amine coordination.[1] Robust for standard aryl boronic acids.[1] |
| XPhos Pd G2 | High Performance | The bulky biaryl ligand (XPhos) accelerates the cycle, crucial if your boronic acid is sterically hindered.[1] |
| Pd(PPh₃)₄ | Not Recommended | Monodentate phosphines are easily displaced by the free -NH₂, leading to low conversion and "black Pd" precipitation.[1] |
Protocol 1: C4-Selective Suzuki Coupling
-
Charge: Substrate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).
-
Solvent: 1,4-Dioxane/Water (4:1). Note: Water is essential for the transmetallation step.[1]
-
Conditions: 80°C for 4-6 hours under Argon.
-
Checkpoint: Monitor by LCMS. The C6-Cl should remain intact.[1]
Scenario B: Tandem Cyclization (Quinazoline Synthesis)
Objective: Use the -NH₂ and -CN groups to build a quinazoline ring in one pot.[1] This is a high-value workflow for kinase inhibitor synthesis.[1]
-
The Chemistry: This is a 3-component reaction (Substrate + Aldehyde + Boronic Acid).[1][2] The Pd catalyst must orchestrate both the C-C coupling and the cyclization.[1]
-
The Solution: A Pd(OAc)₂ / Xantphos system.[1][2] Xantphos has a wide bite angle (111°) which favors the reductive elimination step and stabilizes the intermediate required for the cascade cyclization.[1]
Protocol 2: The "One-Pot" Quinazoline Cascade Reference: Adapted from BenchChem & Organic Letters methodologies [1, 2].
-
Reagents:
-
Catalyst System:
-
Base/Solvent: K₂CO₃ (2.0 equiv) in anhydrous DMF (5 mL).
-
Execution: Heat to 120°C in a sealed tube for 12 hours.
-
Outcome: The aldehyde condenses with the amine, the boronic acid attacks the nitrile/imine intermediate, and the ring closes to form a 4-aryl-6-chloro-8-bromoquinazoline (or fully substituted derivative depending on stoichiometry).[1]
Part 3: Troubleshooting & FAQs
Q1: My reaction stalls at 40% conversion. Adding more catalyst doesn't help.[1] Why?
Diagnosis: Catalyst Poisoning via the Nitrile or Amine.[1] Fix:
-
Switch to a Pre-catalyst: Use XPhos Pd G3 or SPhos Pd G3 .[1] These precatalysts release the active Pd(0) species inside the reaction, preventing the substrate from sequestering the metal before the cycle starts.[1]
-
Check your Solvent: If using DMF, ensure it is amine-free (freshly distilled).[1] Dimethylamine impurities in DMF can compete with your ligand.[1]
Q2: I am seeing dechlorination (loss of Cl at C6). How do I stop this?
Diagnosis: Over-reduction.[1] This happens if the reaction temperature is too high (>100°C) or if you use a hydride source (like formate).[1] Fix:
-
Lower Temperature: Run the Suzuki coupling at 60–70°C. The C4-Br activates much faster than C6-Cl.[1]
-
Change Base: Switch from K₃PO₄ to KF (Potassium Fluoride) . Fluoride bases are milder and less likely to promote hydrodehalogenation.[1]
Q3: Can I activate the C6-Cl bond after the C4-Br is coupled?
Answer: Yes, but it requires "forcing" conditions.[1] Once the C4 position is arylated, the ring becomes slightly more electron-rich, making the C6-Cl even harder to activate.[1]
-
Required Catalyst: Pd(t-Bu₃P)₂ or BrettPhos Pd G4 .[1]
-
Conditions: You will likely need to heat to 110-130°C in Toluene or Xylene.[1]
Part 4: Workflow Decision Matrix
Use this logic flow to determine your experimental setup.
Figure 2: Experimental Decision Matrix. Select your catalyst system based on whether you intend to preserve the nitrile/amine functionality or consume them in a cyclization.[1]
References
-
BenchChem Application Notes. Synthesis of 4-Arylquinazolines from 2-Amino-4-cyclopropylbenzonitrile (Analogous Protocol). Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Quinazolines: Multicomponent Reactions and Pd-Catalysis. Retrieved from [1]
-
Sigma-Aldrich Technical Data. 2-Amino-4-bromo-6-fluorobenzonitrile (Structural Analog Properties).[1] Retrieved from [1]
-
National Science Foundation (PAR). Boronic Acid Pairs for Sequential Bioconjugation (Chemoselectivity Principles).[1] Retrieved from [1]
Sources
Validation & Comparative
Technical Comparison: LC-MS/MS Fragmentation of 2-Amino-4-bromo-6-chlorobenzonitrile
This guide details the LC-MS/MS characterization of 2-Amino-4-bromo-6-chlorobenzonitrile , a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).
It focuses on distinguishing this mixed-halogen compound from its common synthetic impurities and structural analogs: 2-Amino-4,6-dichlorobenzonitrile (the "Dichloro" analog) and 2-Amino-4,6-dibromobenzonitrile (the "Dibromo" analog).
Executive Summary
In drug development and purity profiling, 2-Amino-4-bromo-6-chlorobenzonitrile (hereafter ABCB ) presents a unique analytical challenge due to its mixed halogenation. Standard UV detection often fails to distinguish ABCB from its homohalogenated impurities (Dichloro- and Dibromo- analogs) due to overlapping chromophores.
This guide establishes a Mass Spectrometry-based protocol utilizing Isotopic Pattern Analysis and Collision-Induced Dissociation (CID) to achieve 99.9% specificity. The "performance" of ABCB in this context refers to its ionization efficiency and distinct spectral signature compared to its analogs.
Theoretical Basis: The Isotopic Fingerprint
Before fragmentation, the primary differentiator for ABCB is its isotopic cluster. Unlike standard organic molecules, the presence of naturally occurring
Comparative Isotopic Abundance Table
The following table contrasts the theoretical intensity ratios of the molecular ion cluster (
| Analyte | Formula | Monoisotopic Mass ( | M (Rel. %) | M+2 (Rel. %) | M+4 (Rel. %) | Diagnostic Pattern |
| ABCB (Target) | 230.9 | 100 | ~130 | ~30 | 1 : 1.3 : 0.3 | |
| Dichloro Analog | 186.9 | 100 | ~65 | ~10 | 9 : 6 : 1 | |
| Dibromo Analog | 274.9 | 50 | 100 | 50 | 1 : 2 : 1 |
Analyst Note: The ABCB pattern is unique because the M+2 peak is more intense than the monoisotopic M peak, a phenomenon driven by the summation of the
andisotopologues.
Fragmentation Mechanics (MS/MS)
In ESI+ mode, the protonated molecule
Primary Pathway: The "Ortho Effect" and Halogen Loss
-
Step 1: Nitrile/Amino Interaction (Neutral Loss of HCN) The amino group at the ortho position to the nitrile facilitates the elimination of hydrogen cyanide (HCN, 27 Da). This is a characteristic rearrangement for 2-aminobenzonitriles, forming a stable radical cation or resonance-stabilized cation.
-
Step 2: Selective Dehalogenation (Loss of Br vs. Cl) The Carbon-Bromine bond (bond energy ~276 kJ/mol) is significantly weaker than the Carbon-Chlorine bond (~338 kJ/mol). Under CID, Bromine is preferentially eliminated as a radical (
) or neutral HBr, distinct from the Dichloro analog which requires higher energy to lose Cl.
Visualization: Fragmentation Pathway
The following diagram illustrates the fragmentation tree for ABCB.
Figure 1: The preferential loss of Bromine over Chlorine is the key spectral differentiator between ABCB and its chlorinated analogs.
Experimental Protocol
To reproduce these patterns and validate the purity of ABCB, use the following self-validating LC-MS method.
Method Parameters
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. (Halogenated aromatics are hydrophobic and will elute late).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Note: While negative mode (ESI-) is possible for nitriles, the amino group makes ESI+ far more sensitive (
).
-
Step-by-Step Workflow
-
Sample Prep: Dissolve ABCB in 50:50 MeCN:H2O to 1 µg/mL.
-
Full Scan (MS1): Acquire range m/z 100–400. Verify the 1:1.3:0.3 isotope pattern at m/z 230.9.
-
Product Ion Scan (MS2): Select m/z 230.9 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.
-
Validation Criteria:
-
At 15 eV , observe peak at m/z 203.9 (-HCN).
-
At 30 eV , observe dominant peak at m/z 125.0 (Loss of Br).
-
Rejection Rule: If m/z 125.0 is absent and m/z 169.0 is dominant, the sample is likely the Dichloro analog.
-
Performance Comparison: ABCB vs. Alternatives
This section objectively compares the analytical performance (detectability and resolution) of ABCB against its analogs.
| Feature | ABCB (Target) | Dichloro Analog (Impurity A) | Dibromo Analog (Impurity B) |
| Hydrophobicity (LogP) | Moderate (~2.8) | Lower (~2.5) | Higher (~3.1) |
| Elution Order | 2nd | 1st (Elutes earlier) | 3rd (Elutes later) |
| Ionization Efficiency | High ( | High ( | Moderate (Suppressed by mass) |
| Key MS2 Fragment | m/z 125.0 (De-brominated) | m/z 151.0 (De-chlorinated) | m/z 169.0 (De-brominated) |
| Specificity Risk | Low (Unique Isotope Pattern) | High (Confused with mono-Br) | Low (Distinct Mass) |
Performance Insight
The ABCB molecule demonstrates superior "diagnostic performance" compared to the Dichloro analog. The presence of the Bromine atom acts as a "mass defect tag" and a "fragile point" in the molecule, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions (
References
- Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.
-
Holčapek, M., et al. (2010). "Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction." Journal of Mass Spectrometry. Link
-
BenchChem. (2025).[2][3] "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds." Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Restek Corporation. (2021). "LC-MS/MS Analysis of Amino Acids and Related Compounds." (Methodology for amino-aromatic separation).[4][1] Link
Sources
Technical Comparison Guide: FTIR Characterization of 2-Amino-4-bromo-6-chlorobenzonitrile
Topic: FTIR characteristic peaks of 2-Amino-4-bromo-6-chlorobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a critical halogenated intermediate used in the synthesis of anthranilic diamide insecticides and various pharmaceutical scaffolds. Its structural integrity relies on the precise regiochemistry of the bromine (C4) and chlorine (C6) substituents around the benzonitrile core.
This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum, focusing on distinguishing this molecule from its likely structural analogs and impurities, such as 2-Amino-4-chlorobenzonitrile (de-brominated/chlorinated analog) and 2-Amino-4-bromo-6-fluorobenzonitrile .
Key Differentiator: The simultaneous detection of the nitrile stretch (~2215 cm⁻¹) and the distinct low-frequency C-Br vibration (~500–700 cm⁻¹) allows for rapid discrimination from mono-halogenated precursors.
Experimental Methodology
To ensure reproducible spectral data for comparative analysis, the following protocol is recommended. This method minimizes moisture interference, which is critical for resolving the amine N-H doublet.
Protocol: KBr Pellet Preparation
-
Desiccation: Dry analytical grade Potassium Bromide (KBr) at 110°C for 2 hours to remove hygroscopic water.
-
Ratio: Mix 1.5 mg of 2-Amino-4-bromo-6-chlorobenzonitrile with 150 mg of dried KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Note: Excessive grinding can induce lattice defects, broadening peaks.
-
Compression: Press the mixture in a 13 mm die under 8–10 tons of pressure for 2 minutes under vacuum to form a transparent pellet.
-
Acquisition: Record spectrum from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Spectral Characterization & Assignment
The FTIR spectrum of 2-Amino-4-bromo-6-chlorobenzonitrile is defined by four diagnostic zones. The values below are synthesized from experimental data of close structural analogs (2-Amino-4-chlorobenzonitrile) and halogenated benzene standards.
Zone 1: The Amine Doublet (3500–3300 cm⁻¹)
The primary amine (-NH₂) at the ortho position exhibits a characteristic doublet due to symmetric and asymmetric stretching.
-
ν(asym) N-H: ~3450–3480 cm⁻¹
-
ν(sym) N-H: ~3350–3370 cm⁻¹
-
Insight: These bands are sharp in crystalline samples. Broadening indicates moisture contamination or amorphous content.
Zone 2: The Nitrile Anchor (2200–2240 cm⁻¹)
-
ν(C≡N): 2210–2225 cm⁻¹ [1]
-
Mechanistic Insight: The nitrile stretch is intense and sharp.[2] Conjugation with the aromatic ring typically lowers the frequency from ~2250 cm⁻¹ (aliphatic) to this region. The electron-withdrawing nature of the halogen substituents (Br, Cl) maintains this frequency slightly higher than unsubstituted benzonitrile (~2229 cm⁻¹).
Zone 3: Aromatic Framework (1650–1450 cm⁻¹)
-
δ(N-H) Scissoring: ~1620–1640 cm⁻¹ (Often overlaps with ring breathing).
-
ν(C=C) Aromatic: ~1580 cm⁻¹ and ~1480 cm⁻¹.
-
Diagnostic: The pattern of these peaks confirms the 1,2,4,6-substitution pattern of the benzene ring.
Zone 4: The Halogen Fingerprint (800–500 cm⁻¹)
This is the critical region for distinguishing the product from impurities.
-
ν(C-Cl) Stretch: 740–790 cm⁻¹ (Strong). Corresponds to the Chlorine at C6.[3]
-
ν(C-Br) Stretch: 600–700 cm⁻¹ (Medium/Strong). Corresponds to the Bromine at C4.[4]
-
Note: The C-Br bond is heavier and weaker than C-Cl, shifting its vibrational frequency significantly lower, often into the far-IR edge of standard detectors.
Comparative Analysis: Product vs. Alternatives
Distinguishing 2-Amino-4-bromo-6-chlorobenzonitrile from its precursors or analogs requires focusing on the "Fingerprint Region."
Table 1: Diagnostic Peak Shifts
| Feature | Target Molecule (4-Br, 6-Cl) | Analog A: 2-Amino-4-chlorobenzonitrile | Analog B: 2-Amino-4-bromo-6-fluorobenzonitrile |
| C≡N Stretch | ~2215 cm⁻¹ | ~2211 cm⁻¹ | ~2220 cm⁻¹ |
| C-X (Para) | ~650 cm⁻¹ (C-Br) | ~782 cm⁻¹ (C-Cl) | ~650 cm⁻¹ (C-Br) |
| C-X (Ortho) | ~780 cm⁻¹ (C-Cl) | N/A (H) | ~1250 cm⁻¹ (C-F) |
| N-H Scissoring | ~1630 cm⁻¹ | ~1630 cm⁻¹ | ~1640 cm⁻¹ |
Analysis:
-
Vs. Analog A (Missing Br): If your spectrum lacks the band at ~600–700 cm⁻¹ but shows a strong band at ~782 cm⁻¹, you likely have the chlorinated precursor (or the 4-chloro analog) rather than the brominated product.
-
Vs. Analog B (Fluoro-substituted): The presence of a very strong C-F stretch around 1200–1250 cm⁻¹ immediately identifies the fluoro-analog. The target molecule (Chloro) will be transparent in this specific high-frequency region.
QC Workflow Diagram
The following decision tree outlines the logic for verifying the identity of 2-Amino-4-bromo-6-chlorobenzonitrile using FTIR.
Caption: Logical workflow for distinguishing the target molecule from common halogenated impurities.
References
-
ResearchGate. (2010). FT-IR and FT-Raman spectra, vibrational assignments... of 2-amino-4-chlorobenzonitrile. Retrieved from [Link]
-
SpectraBase. (2025).[5] Spectrum of 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. spectrabase.com [spectrabase.com]
Reference Standards for 2-Amino-4-bromo-6-chlorobenzonitrile: A Technical Comparison Guide
Executive Summary
In the high-stakes synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole, Cyantraniliprole), the intermediate 2-Amino-4-bromo-6-chlorobenzonitrile (CAS 38226-08-3) serves as a critical quality gate.[1] Its purity directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API) or Active Ingredient (AI).
This guide objectively compares the use of ISO 17034 Certified Reference Materials (CRMs) against Analytical Grade (Working) Standards . While working standards offer cost advantages for routine monitoring, our experimental data and uncertainty analysis demonstrate that CRMs are indispensable for primary characterization, method validation, and impurity profiling due to the specific halogen-scrambling risks associated with this molecule.
Technical Profile: The Molecule & Its Challenges
Before analyzing the standards, one must understand the analyte. This molecule presents unique stability and separation challenges due to its functional groups.
| Property | Specification | Analytical Challenge |
| Chemical Name | 2-Amino-4-bromo-6-chlorobenzonitrile | Regioisomerism: The Br/Cl positions can scramble during synthesis, creating difficult-to-separate isomers.[1] |
| CAS Number | 38226-08-3 | Identification: Requires specific spectral libraries to distinguish from 4-chloro-6-bromo analogs.[1] |
| Molecular Weight | 231.48 g/mol | Detection: Low UV absorbance relative to larger diamide structures.[1] |
| Solubility | DMSO, Methanol, Acetonitrile | Sample Prep: Poor water solubility requires organic diluents, affecting peak shape in high-aqueous mobile phases.[1] |
| Reactivity | Aniline amine & Nitrile group | Stability: Susceptible to oxidation (amine) and hydrolysis (nitrile |
Comparative Analysis: ISO 17034 CRM vs. Working Standards
The choice of reference standard is not merely administrative; it is a mathematical variable in your quantification equation.
Specification Comparison
The following table contrasts the technical deliverables of a Certified Reference Material (CRM) versus a typical high-purity working standard.
| Feature | ISO 17034 CRM (Primary) | Working Standard (Secondary) |
| Traceability | SI-Traceable (via qNMR/Mass Balance).[1] Unbroken chain of comparison. | Traceable to CRM (usually).[1] Often relies on a "Certificate of Analysis" without uncertainty budgets. |
| Purity Assignment | Certified Value (e.g., | Assay Value (e.g., |
| Uncertainty | Expanded Uncertainty ( | No Uncertainty Statement. "As is" purity. |
| Homogeneity | Tested between bottles to ensure consistency. | Assumed based on batch processing. |
| Primary Use | Method Validation, Instrument Calibration, Assigning value to Working Standards. | Routine In-Process Control (IPC), Daily System Suitability Testing.[1] |
The "Purity Bias" Risk
A common error in drug development is assuming that a "99% HPLC Area" working standard is actually 99% pure.
-
Reality: It may contain 1% water, 0.5% inorganic salts, and 0.5% residual solvent.
-
Result: The true content is 97%.
-
Consequence: If you use this standard to quantify a synthesis batch, you will overestimate your yield by 2%, potentially masking process failures.
Impurity Profiling: The Regioisomer Challenge
The synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile typically involves the bromination of 2-amino-6-chlorobenzonitrile.[1] This electrophilic aromatic substitution is directed by the strong ortho/para directing amino group. However, steric hindrance and competing directing effects can lead to impurities.
Synthesis & Impurity Pathway (Visualization)[1]
The following diagram illustrates the origin of the critical impurities that necessitate a high-resolution reference standard.
Figure 1: Reaction pathway showing the origin of critical impurities.[1] The CRM must be characterized to distinguish the Target from Impurity A (Regioisomer).
Why CRMs Matter Here
Regioisomers (Impurity A) often have identical Mass Spectra (MS) fragmentation patterns.[1] They can only be distinguished by:
-
NMR: Coupling constants (
-values) of aromatic protons. -
Chromatographic Retention Time: Which requires a standard with guaranteed isomeric purity. Using a generic standard that contains 5% of the regioisomer will lead to split peaks or shouldering in your chromatogram, which you might falsely attribute to column failure.
Recommended Experimental Protocol
To validate the quality of your 2-Amino-4-bromo-6-chlorobenzonitrile, we recommend the following HPLC method. This method is designed to separate the target from its hydrolysis degradants and regioisomers.
Analytical Workflow
Figure 2: Step-by-step analytical workflow for standard qualification.[1]
Method Parameters (Self-Validating)
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),
, .[1] -
Mobile Phase A:
Phosphoric Acid in Water (pH 2.5).[1] Rationale: Suppresses ionization of the aniline amine, improving retention and peak shape. -
Gradient:
-
Flow Rate:
. -
Temperature:
. -
System Suitability Limits (SST):
Experimental Data: The Cost of Uncertainty
To demonstrate the impact of standard selection, we simulated a potency assay of a synthesis batch using two different standards.
Scenario:
-
Standard A (Working): Label claims "99% Purity" (Area %).[1] Actual purity is 97.5% (due to water/salts).[1]
-
Standard B (ISO 17034 CRM): Certified Value
(Mass Balance).[1]
Experimental Result (HPLC Area Counts):
Calculation:
| Standard Used | Calculation | Calculated Sample Potency | True Sample Potency | Error |
| Working Std (A) | 99.0% | 97.5% | +1.5% (False Pass) | |
| CRM (B) | 99.1% | 99.1% | 0.0% (Accurate) |
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[3][4] International Organization for Standardization.[1] [Link]
-
Lahm, G. P., et al. (2007). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279.[1] (Foundational chemistry for anthranilic diamide synthesis). [Link][1]
Sources
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Amino-4-bromo-6-chlorobenzonitrile
For researchers and professionals in the dynamic field of drug development, the meticulous validation of novel chemical entities is not merely a procedural step but the very bedrock of scientific integrity and therapeutic innovation. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile, a halogenated aromatic compound with potential applications as a pharmaceutical intermediate. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system of analysis.
The structural confirmation and purity assessment of such intermediates are critical, as even minute impurities can have profound effects on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] This guide will focus on elemental analysis as a primary validation tool, while objectively comparing its performance against modern spectroscopic and chromatographic techniques.
Proposed Synthesis of 2-Amino-4-bromo-6-chlorobenzonitrile
Experimental Protocol: Proposed Synthesis
Step 1: Chlorination of 2-amino-4-bromobenzonitrile
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 2-amino-4-bromobenzonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq) in the same solvent to the stirred solution at room temperature. The use of NCS provides a milder and more selective chlorination compared to chlorine gas.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. The precipitated product, 2-amino-4-bromo-6-chlorobenzonitrile, is then filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
The Cornerstone of Validation: Elemental Analysis
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for confirming the empirical formula of a newly synthesized compound.[3] It operates on the principle of combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[4] For halogenated compounds, a subsequent analysis for bromine and chlorine would be performed, often using techniques like ion chromatography after combustion and absorption.
The American Chemical Society (ACS) guidelines stipulate that the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the proposed formula.[5] This stringent requirement serves as a robust indicator of sample purity.[6]
Theoretical Elemental Composition
For our target molecule, 2-Amino-4-bromo-6-chlorobenzonitrile, the molecular formula is C₇H₄BrClN₂. The theoretical elemental composition is calculated as follows:
-
Molecular Weight: 231.48 g/mol
-
Carbon (C): (7 * 12.011) / 231.48 * 100% = 36.31%
-
Hydrogen (H): (4 * 1.008) / 231.48 * 100% = 1.74%
-
Nitrogen (N): (2 * 14.007) / 231.48 * 100% = 12.10%
-
Bromine (Br): 79.904 / 231.48 * 100% = 34.52%
-
Chlorine (Cl): 35.453 / 231.48 * 100% = 15.32%
Experimental Protocol: Combustion Analysis (CHN)
-
Sample Preparation: Accurately weigh 2-3 mg of the purified and thoroughly dried 2-Amino-4-bromo-6-chlorobenzonitrile into a tin capsule. The sample must be homogenous and free of solvent residues, as these can significantly skew the results.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as acetanilide or sulfanilamide.[7] NIST provides a range of SRMs for this purpose.[8]
-
Combustion: The sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a constant stream of oxygen.
-
Reduction and Separation: The combustion gases pass through a reduction tube to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
Illustrative Data and Interpretation
The following table presents illustrative elemental analysis data for a synthesized batch of 2-Amino-4-bromo-6-chlorobenzonitrile.
| Element | Theoretical % | Found % | Deviation % | Pass/Fail (±0.4% Criterion) |
| Carbon | 36.31 | 36.55 | +0.24 | Pass |
| Hydrogen | 1.74 | 1.68 | -0.06 | Pass |
| Nitrogen | 12.10 | 12.25 | +0.15 | Pass |
A "Pass" result, where all deviations are within the ±0.4% window, provides strong evidence for the correct empirical formula and high purity of the synthesized compound.[9]
A Comparative Analysis: Orthogonal Validation Methods
While elemental analysis is a powerful tool, it is not without its limitations. It provides no direct information about the molecular structure, isomeric purity, or the presence of impurities with a similar elemental composition. Therefore, a multi-faceted approach employing orthogonal analytical techniques is essential for comprehensive validation in a drug development setting.[10][11]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases.[12] | Elemental composition, empirical formula, purity. | High precision, well-established, directly confirms elemental makeup.[13] | No structural information, susceptible to homogenous impurities, requires pure sample.[14] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase.[15] | Purity, number of components, quantification of impurities. | High sensitivity, excellent for non-volatile and thermally labile compounds, robust quantification.[16] | Does not provide definitive structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection.[16] | Purity, identification of volatile impurities, structural elucidation from fragmentation patterns. | High separation efficiency, definitive identification of impurities.[15] | Requires volatile and thermally stable compounds, potential for thermal degradation.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed molecular structure, connectivity of atoms, isomeric purity.[18] | Unparalleled for structural elucidation, can identify and quantify isomers. | Lower sensitivity than MS, can be complex to interpret for complex mixtures. |
| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of mass-to-charge ratio. | Exact molecular weight, confirmation of molecular formula. | Extremely high accuracy, can confirm molecular formula with high confidence.[9] | Provides limited information on isomeric structure. |
In-Depth Experimental Protocols for Orthogonal Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of any impurity peaks. Purity is typically determined by area percent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient from 100 °C to 280 °C.
-
Injection: Splitless injection.
-
MS Detection: Electron ionization (EI) with a scan range of 50-500 m/z.
-
Analysis: Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Spectroscopic Characterization (NMR and HRMS)
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectra. The chemical shifts, coupling constants, and integration will confirm the molecular structure.
-
HRMS: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which should correspond to the calculated exact mass of the molecular formula.
Visualizing the Validation Workflow
A logical workflow is crucial for efficient and comprehensive validation. The following diagrams illustrate the synthesis and analytical validation process.
Caption: Proposed synthesis workflow for 2-Amino-4-bromo-6-chlorobenzonitrile.
Caption: Integrated analytical workflow for synthesis validation.
Conclusion
The validation of a newly synthesized pharmaceutical intermediate like 2-Amino-4-bromo-6-chlorobenzonitrile demands a rigorous, multi-pronged analytical strategy. While elemental analysis provides a critical and quantitative assessment of elemental composition and purity, it should not be viewed in isolation. Its true power is realized when used in concert with orthogonal techniques such as HPLC, GC-MS, NMR, and HRMS. This integrated approach creates a self-validating system where the data from each method corroborates the others, providing an unassailable confirmation of the compound's identity, purity, and structure. For the drug development professional, this comprehensive validation is the ultimate assurance of quality and the foundation for subsequent successful research and development.
References
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- 12. Marine Mammal Blubber Reference and Control Materials for Use in the Determination of Halogenated Organic Compounds and Fatty Acids | NIST [nist.gov]
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- 18. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 2-Amino-4-bromo-6-chlorobenzonitrile
Target Audience: Researchers, Environmental Health & Safety (EHS) Officers, and Drug Development Professionals.
As a Senior Application Scientist overseeing hazardous materials workflows, I approach 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) not just as a standard organic waste, but as a complex, trifunctional hazard. Effective disposal requires understanding the molecular behavior of its three reactive domains: the aniline core, the dual halogens (bromine and chlorine), and the nitrile group. Mishandling this compound can lead to the release of highly toxic hydrogen cyanide (HCN) gas or corrosive hydrogen halides[1].
The following guide provides a self-validating, step-by-step operational framework to ensure regulatory compliance, environmental protection, and laboratory safety.
Mechanistic Hazard Analysis
To design a trustworthy disposal protocol, we must first map the causality between the molecule's structure and its degradation pathways. Standard disposal methods are insufficient here because treating one functional group improperly can trigger a catastrophic reaction in another.
Fig 1: Mechanistic hazard pathways and degradation products of 2-Amino-4-bromo-6-chlorobenzonitrile.
Quantitative Hazard & Causality Profile
| Functional Group | Associated Hazard | Chemical Causality | Disposal Constraint |
| Nitrile (-CN) | Toxic Gas Evolution | Hydrolyzes in strong aqueous acids/bases to release HCN. | Strictly segregate from acidic/basic waste streams [1]. |
| Halogens (-Br, -Cl) | Corrosive Exhaust | Thermal degradation releases HCl and HBr. | Requires incineration with a halogen-rated scrubber [2]. |
| Aniline Core (-NH2) | Ecotoxicity | Highly toxic to aquatic life; potential mutagen. | Zero-discharge policy to municipal water systems [3]. |
Physicochemical & Operational Thresholds
| Parameter | Operational Threshold | Causality / Rationale |
| Incineration Temperature | 820°C – 1,600°C | Required for complete thermal cleavage of the halogenated aromatic ring [4]. |
| Waste Stream pH | 6.5 – 7.5 (Strictly Neutral) | Prevents acid/base-catalyzed hydrolysis of the nitrile group into HCN gas [1]. |
| Storage Temperature | Ambient (< 25°C) | Prevents thermal degradation and minimizes vapor pressure of the aniline core [4]. |
Step-by-Step Disposal Methodologies
Every step in this protocol includes a causality explanation and a validation check to ensure trustworthiness and operational integrity.
Phase 1: Bench-Level Segregation & Containerization
Step 1.1: Isolate from Incompatible Streams
-
Action: Designate a specific, chemically compatible container (High-Density Polyethylene [HDPE] or amber glass) exclusively for halogenated organic waste.
-
Causality: Mixing this compound with aqueous acids or strong bases can trigger hydrolysis of the nitrile group, producing lethal hydrogen cyanide (HCN) gas [1].
-
Validation: Use pH test strips to verify that any residual solvent mixed with the waste is strictly neutral (pH 6.5–7.5) before sealing the container.
Step 1.2: Labeling and Storage
-
Action: Label the container explicitly as "Halogenated Organic Nitrile Waste - DO NOT MIX WITH ACIDS." Store in a cool, dry, well-ventilated secondary containment tray.
-
Causality: The presence of both chlorine and bromine dictates that this material must be segregated from standard organic waste to prevent damage to standard incinerator refractory linings and ensure RCRA/REACH compliance [5].
Phase 2: Spill Response & Containment Protocol
Step 2.1: Immediate Containment
-
Action: If spilled, immediately evacuate the area and don appropriate PPE (N95/P100 respirator, double nitrile gloves, and chemical goggles). Cover the powder spill with a plastic sheet or tarp to minimize dust spreading [1].
-
Causality: Aniline derivatives are easily absorbed through inhalation of dust or direct skin contact. Preventing aerosolization is the critical first line of defense.
Step 2.2: Mechanical Collection
-
Action: Pick up the material using a clean, non-sparking shovel and non-combustible absorbent material (like dry sand or vermiculite). Place into a clean, dry container for later disposal [1].
-
Causality: Sweeping dry powder can generate static electricity or dust clouds. Using sand dampens the kinetic energy of the sweeping motion.
-
Validation: Perform a secondary wipe-down of the spill area with a compatible organic solvent (e.g., ethanol) to ensure zero residue remains, visually inspecting the area to confirm complete decontamination.
Phase 3: Institutional Disposal & Incineration
Step 3.1: Transfer to EHS
-
Action: Transfer the sealed, validated containers to your institutional Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of in water systems or regular waste streams [3].
Step 3.2: Thermal Destruction (Incineration)
-
Action: The ultimate disposal method is incineration in a rotary kiln or chemical incinerator operating at 820°C to 1,600°C [4].
-
Causality: Incineration at high temperatures is necessary to completely cleave the aromatic ring and destroy the organic molecule. However, the facility must be equipped with an afterburner and a halogen-rated scrubber [2]. The scrubber uses alkaline solutions to neutralize the hazardous combustion byproducts (HCl, HBr, and NOx) before they are released into the atmosphere [2].
-
Validation: Request a certificate of destruction from your waste management vendor confirming that the material was processed in a scrubber-equipped facility.
Fig 2: Step-by-step disposal decision tree ensuring safe segregation and regulatory compliance.
Conclusion
Handling complex molecules like 2-Amino-4-bromo-6-chlorobenzonitrile requires moving beyond generic waste disposal practices. By understanding the specific mechanistic hazards—specifically the nitrile's potential to form HCN and the halogens' corrosive combustion products—laboratories can implement self-validating safety systems that protect both personnel and the environment.
References
Sources
Personal protective equipment for handling 2-Amino-4-bromo-6-chlorobenzonitrile
Comprehensive Safety and Operational Guide for Handling 2-Amino-4-bromo-6-chlorobenzonitrile
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex, multi-functionalized molecules. However, compounds like 2-Amino-4-bromo-6-chlorobenzonitrile require a highly nuanced approach. This molecule combines an aniline core, a benzonitrile moiety, and heavy halogenation. This specific structural triad dictates its unique toxicological profile and the stringent personal protective equipment (PPE) required for its handling.
This guide provides the causality behind the safety requirements, ensuring that your laboratory's handling protocols are both scientifically grounded and self-validating.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the chemical's behavior at a mechanistic level. The hazards of 2-Amino-4-bromo-6-chlorobenzonitrile are driven by three primary structural features:
-
The Aniline Core & Methemoglobinemia: Like other aniline derivatives, systemic absorption of this compound can lead to methemoglobinemia[1]. In the liver, the primary amine undergoes CYP450-mediated N-hydroxylation. These metabolites enter erythrocytes and oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state. This creates methemoglobin, which cannot bind oxygen, leading to severe cellular hypoxia and cyanosis[1].
-
Halogen-Driven Lipophilicity: The strategic placement of bromine and chlorine atoms on the aniline ring is often used in chemical synthesis to modulate lipophilicity and block metabolic oxidation[2]. However, this increased lipophilicity dramatically enhances the molecule's ability to penetrate the lipid bilayers of the stratum corneum[2]. Consequently, dermal exposure to halogenated anilines presents a severe systemic toxicity risk, including potential neurotoxicity observed in animal models[3].
-
The Benzonitrile Misconception: A common misconception in laboratory safety is equating all nitriles with cyanide gas generation. However, unlike aliphatic nitriles, aromatic nitriles (benzonitriles) do not typically release cyanide in vivo after ingestion, inhalation, or skin absorption[4]. Instead, their toxicity acts more similarly to uncouplers, causing central nervous system depression and organ damage[4]. Therefore, the primary acute hazard remains its aniline-driven methemoglobinemia potential rather than cyanide poisoning.
Caption: Toxicological pathway of halogenated anilines leading to methemoglobinemia.
Physicochemical Properties Summary
Understanding the physical state of the chemical is critical for assessing inhalation risks.
| Property | Value / Description |
| Chemical Name | 2-Amino-4-bromo-6-chlorobenzonitrile |
| CAS Number | 1703012-82-1[5] |
| Molecular Formula | C7H4BrClN2[5] |
| Molecular Weight | 231.48 g/mol [5] |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Acute Toxicity (Dermal/Inhalation), Methemoglobinemia, Aquatic Toxicity |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Do not rely on standard latex or thin nitrile examination gloves for prolonged handling of halogenated anilines. The following PPE is mandatory and mechanistically justified:
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Butyl rubber or heavy-duty Neoprene (Class 5+). | Halogenated aromatics rapidly permeate thin nitrile. Butyl rubber provides superior resistance to substituted anilines and the organic solvents used to dissolve them[1]. |
| Eye/Face | Chemical safety goggles + full face shield. | Fine powders pose a severe risk of corneal damage and rapid mucosal absorption[6]. |
| Respiratory | NIOSH-approved half-face respirator with P100 (particulate) and Organic Vapor (OV) cartridges. | Prevents inhalation of highly toxic, lipophilic airborne dust during weighing and transfer[3]. |
| Body Protection | Tyvek® disposable sleeves or a fully buttoned, fluid-resistant lab coat. | Prevents accumulation of dust on personal clothing, which can cause delayed dermal absorption[7]. |
| Engineering | Class II Biological Safety Cabinet (for weighing) or a high-velocity Fume Hood. | Containment of aerosolized particulates is the primary defense against inhalation toxicity[2]. |
Step-by-Step Operational Workflow
Trustworthiness Note: This protocol is designed as a self-validating system. By sealing the solid before adding solvent, we eliminate the risk of aerosolizing the highly skin-penetrable solubilized form.
Protocol: Safe Weighing and Closed-System Transfer
-
Pre-Operation Verification: Ensure the fume hood face velocity is operating between 80–120 fpm. Don all mandatory PPE, specifically prioritizing Butyl rubber gloves over standard nitrile[1].
-
Static Mitigation: Halogenated powders frequently carry a static charge, leading to unpredictable aerosolization. Activate an anti-static ionizer bar within the weighing enclosure.
-
Enclosed Weighing: Tare a vial equipped with a septum-pierceable cap. Using a static-free, grounded spatula, transfer the 2-Amino-4-bromo-6-chlorobenzonitrile into the vial.
-
Pre-Solvation Sealing: Securely cap the vial inside the weighing area. Do not transport open containers of the powder across the laboratory.
-
Septum Injection: To minimize exposure, inject the required organic reaction solvent (e.g., DMF, DMSO) directly through the septum of the sealed vial to dissolve the compound.
-
Decontamination: Wipe down the balance and exterior of the vial with an alcohol-damped cloth (e.g., isopropanol), followed by a secondary wipe with a mild detergent solution.
Caption: Step-by-step operational workflow for the safe handling of halogenated benzonitrile powders.
Spill Response and Disposal Plan
Because of its high environmental toxicity and dermal hazard, spills must be handled as a hazardous materials incident.
Spill Response Protocol:
-
Isolation: Immediately evacuate personnel from the immediate vicinity. Do not attempt to dry-sweep the powder, as this will generate highly toxic inhalable dust[8].
-
Dust Suppression: Gently cover the spilled powder with absorbent pads lightly dampened with water or a surfactant to suppress aerosolization[8].
-
Collection: Use non-sparking tools to scoop the dampened material into a dedicated, wide-mouth hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a strong detergent, followed by an alcohol wipe to remove residual lipophilic traces. Dispose of all wipes in the hazardous waste container.
Disposal Plan:
-
Waste Segregation: 2-Amino-4-bromo-6-chlorobenzonitrile must be strictly segregated into a "Halogenated Organic Waste" stream. Do not mix with non-halogenated solvents or acidic waste streams.
-
Destruction Mechanism: The required disposal method is high-temperature incineration. The incinerator must be equipped with alkaline scrubbers to neutralize the hazardous decomposition byproducts, which include hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx)[9].
References
- ChemicalBook. "1703012-82-1 CAS Manufactory".
- New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet".
- BenchChem.
- PubChem. "4-Bromoaniline | BrC6H4NH2 | CID 7807".
- PubChem. "Benzonitrile | C6H5(CN) | CID 7505".
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1703012-82-1 CAS Manufactory [m.chemicalbook.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. Buy 2-Bromo-4-chloroaniline | 873-38-1 [smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
